Sirpiglenastat
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
2079939-05-0 |
|---|---|
Molekularformel |
C22H27N5O5 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate |
InChI |
InChI=1S/C22H27N5O5/c1-13(2)32-22(31)19(9-8-16(29)12-25-23)27-21(30)20(26-14(3)28)10-15-11-24-18-7-5-4-6-17(15)18/h4-7,11-13,19-20,24H,8-10H2,1-3H3,(H,26,28)(H,27,30)/t19-,20-/m0/s1 |
InChI-Schlüssel |
LQNMCWOJACNQQM-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Kanonische SMILES |
CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Sirpiglenastat: A Dual-Pronged Attack on Cancer Through Metabolic Reprogramming and Immune Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirpiglenastat (DRP-104) is a clinical-stage, tumor-targeted prodrug of the broad-spectrum glutamine antagonist, 6-diazo-5-oxo-L-norleucine (B1670411) (DON).[1][2][3][4][5] Its mechanism of action in cancer is characterized by a potent, dual-pronged approach: the direct metabolic strangulation of tumor cells and the comprehensive remodeling of the tumor microenvironment (TME) to foster a robust anti-tumor immune response. This compound is designed for preferential conversion to its active form, DON, within the tumor, thereby widening the therapeutic window and minimizing systemic toxicities associated with earlier glutamine antagonists. This guide provides a detailed technical overview of this compound's core mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Dual Disruption of Tumor Growth
This compound's anti-cancer activity is rooted in its ability to simultaneously cripple the metabolic machinery of cancer cells and dismantle the immunosuppressive shield that protects them from immune surveillance.
Metabolic Reprogramming: Starving the Tumor
Upon preferential activation within the tumor, the active moiety, DON, acts as a potent and irreversible inhibitor of a wide array of approximately 10 enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts several critical anabolic pathways essential for the rapid proliferation and survival of cancer cells.
Key metabolic pathways inhibited by this compound (via DON) include:
-
Nucleotide Synthesis: Inhibition of enzymes such as CTP synthase, GMP synthase, and phosphoribosyl pyrophosphate (PRPP) amidotransferase halts the de novo synthesis of purines and pyrimidines, critical for DNA and RNA replication.
-
Hexosamine Biosynthesis: Blockade of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the production of amino sugars required for glycosylation of proteins and lipids.
-
Amino Acid Synthesis: Inhibition of asparagine synthetase and other transaminases limits the availability of non-essential amino acids.
-
Glutaminolysis: By inhibiting glutaminase (B10826351) (GLS), DON prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle.
-
NAD Synthesis: Inhibition of NAD synthase depletes the cell of the essential coenzyme NAD+.
This multi-faceted metabolic attack leads to a state of metabolic crisis within the tumor, characterized by depleted energy reserves, impaired biosynthesis, and ultimately, cell death.
Immunomodulation: Unleashing the Immune System
Beyond its direct cytotoxic effects, this compound profoundly remodels the tumor microenvironment from an immunosuppressive to an immune-permissive state. This is achieved through several interconnected mechanisms:
-
Increased Infiltration of Effector Immune Cells: Treatment with this compound leads to a significant influx of anti-tumor immune cells, including CD8+ cytotoxic T lymphocytes, CD4+ T helper cells, Natural Killer (NK) cells, and NKT cells, into the tumor.
-
Repolarization of Macrophages: this compound promotes the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.
-
Reduction of Immunosuppressive Cells: The drug decreases the populations of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of T cell function.
-
Induction of Immunogenic Cell Death (ICD): By inducing metabolic stress and the generation of reactive oxygen species (ROS), this compound can trigger immunogenic cell death in cancer cells. This process leads to the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) exposure, ATP secretion, and high mobility group box 1 (HMGB1). These DAMPs act as "danger signals" that attract and activate dendritic cells (DCs).
-
Activation of the cGAS-STING Pathway: The release of tumor-derived DNA from dying cancer cells can be sensed by the cyclic GMP-AMP synthase (cGAS) in dendritic cells. This activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that are crucial for priming a robust anti-tumor T cell response.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound and its active metabolite, DON.
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| MC38 (Colon) | 0.5 - 1.4 mg/kg, s.c., q.d. x 5 days/week | 96% - 101% | |
| CT26 (Colon) | 0.5 mg/kg, s.c., q.d. x 5 days | 90% | |
| H22 (Liver) | 0.5 mg/kg, s.c. | Significant inhibition | |
| 3605 T1 (Lung PDX) | 1-3 mg/kg, s.c., q.d. x 5 days ON, 2 days OFF | ≥80% (Responder) | |
| 1969b (Lung PDX) | 1-3 mg/kg, s.c., q.d. x 5 days ON, 2 days OFF | ≥80% (Responder) |
Table 2: Pharmacokinetic Parameters of this compound (DRP-104) and DON
| Parameter | Value | Species/Model | Dosing | Reference(s) |
| Tumor vs. GI Tract DON Concentration | 11-fold higher in tumor | Mice | Not specified | |
| DON Tumor Concentration | 430 nM | MC38 tumor-bearing mice | 0.5 mg/kg, s.c., q.d. x 5 days | |
| DON Plasma Concentration | 178 nM | MC38 tumor-bearing mice | 0.5 mg/kg, s.c., q.d. x 5 days |
Table 3: Inhibition of Glutamine-Utilizing Enzymes by DON
| Enzyme | Inhibition Constant (Ki or IC50) | Enzyme Source/Assay Conditions | Reference(s) |
| Glutaminase (GLS) | Ki = 6 µM | Not specified | |
| Kidney-type Glutaminase (cKGA) | IC50 ≈ 1 mM | Not specified | |
| γ-Glutamyl Transpeptidase | >90% inhibition | WI-L2 human lymphoblast lysates |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical experiments to elucidate the mechanism of action of this compound.
In Vivo Tumor Growth Inhibition Studies
-
Cell Lines and Animal Models: Syngeneic mouse models are commonly used, such as MC38 colon adenocarcinoma cells in C57BL/6 mice or CT26 colon carcinoma cells in BALB/c mice. Patient-derived xenograft (PDX) models of various cancers (e.g., lung cancer) are also employed.
-
Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6 cells) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and vehicle control groups. This compound is typically administered subcutaneously at various doses and schedules (e.g., daily for 5 days followed by a 2-day break).
-
Tumor Measurement: Tumor volume is measured regularly using calipers, and calculated using the formula: (length x width²) / 2.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and overall survival.
Flow Cytometry for Immune Cell Profiling
-
Tissue Processing: Tumors are harvested, minced, and digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.
-
Antibody Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4, CD8, NK1.1 for NK cells, F4/80 for macrophages, Gr-1 for MDSCs). Intracellular staining for markers like Ki-67 (proliferation) and Granzyme B (cytotoxicity) is also performed after fixation and permeabilization.
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software such as FlowJo to quantify the proportions and activation status of different immune cell populations within the tumor.
LC-MS/MS for Metabolomic Profiling
-
Sample Preparation: Tumors are snap-frozen in liquid nitrogen and homogenized. Metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.
-
LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites. The separated metabolites are then ionized and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis: The raw data is processed to identify and quantify metabolites by comparing their mass-to-charge ratios and retention times to a library of known standards. Pathway analysis is then performed to identify metabolic pathways that are significantly altered by this compound treatment.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Staining: The slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitopes. The slides are then incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, Granzyme B for cytotoxic granules, Ki-67 for proliferating cells). A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied, followed by a chromogenic substrate to visualize the staining.
-
Imaging and Analysis: The stained slides are imaged using a microscope, and the extent and localization of the staining are quantified, often using digital image analysis software.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
This compound represents a promising next-generation anti-cancer therapeutic that leverages a deep understanding of tumor metabolism and immunology. Its dual mechanism of action—directly targeting the metabolic vulnerabilities of cancer cells while simultaneously converting the tumor microenvironment into a hostile landscape for tumor growth—provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The preclinical data robustly support its potential to overcome some of the limitations of previous glutamine antagonists and to offer a new therapeutic option for patients with a variety of solid tumors. Further research will continue to delineate the full extent of its immunomodulatory effects and identify patient populations most likely to benefit from this innovative therapeutic approach.
References
- 1. The cytosolic DNA-sensing cGAS-STING pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound – Glutamine Antagonist for Cancer Research [benchchem.com]
DRP-104: A Tumor-Targeted Glutamine Antagonist Prodrug - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a conditionally essential amino acid that plays a central role in the metabolism of rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of biomass, including nucleotides, amino acids, and lipids. This heightened reliance on glutamine, often termed "glutamine addiction," presents a promising therapeutic window for cancer treatment. DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] DRP-104 is designed to be inert in its prodrug form, offering high plasma and gastrointestinal stability, while being preferentially converted to the active moiety, DON, within the tumor microenvironment.[3][4] This targeted delivery strategy aims to maximize anti-tumor efficacy while minimizing the dose-limiting toxicities associated with systemic administration of DON.[5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to DRP-104.
Mechanism of Action
DRP-104 is a dipeptide prodrug that is bioactivated to DON in tumor tissues. DON, a glutamine mimic, irreversibly inhibits multiple enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts numerous anabolic pathways critical for cancer cell growth and survival.
The key mechanisms of action of DRP-104 include:
-
Inhibition of Nucleotide Synthesis: DRP-104 has been shown to suppress tumor growth by inhibiting glutamine-dependent nucleotide synthesis. This was confirmed in studies where the anti-proliferative effects of DRP-104 on cancer cells were rescued by the addition of nucleosides.
-
Disruption of TCA Cycle Anaplerosis: By blocking the conversion of glutamine to glutamate, DRP-104 impedes the replenishment of the tricarboxylic acid (TCA) cycle, a central metabolic hub for energy production and biosynthesis.
-
Modulation of the Tumor Microenvironment: DRP-104 treatment leads to significant remodeling of the tumor microenvironment. This includes an increase in the infiltration of various immune cells such as T cells, NK cells, and NKT cells. Furthermore, DRP-104 promotes a shift from an immunosuppressive to an anti-tumor immune landscape by polarizing tumor-associated macrophages to the M1 phenotype and decreasing myeloid-derived suppressor cells (MDSCs).
-
Enhancement of Anti-Tumor Immunity: By blocking glutamine consumption by tumor cells, DRP-104 may increase glutamine availability for T cells, which is essential for their proliferation and activation. This leads to more proliferative and less exhausted T cells. The combination of DRP-104 with checkpoint inhibitors has demonstrated synergistic anti-tumor activity, leading to improved survival and durable cures in preclinical models.
Data Presentation
Table 1: In Vivo Efficacy of DRP-104 Monotherapy in Syngeneic Mouse Models
| Cancer Model | Mouse Strain | DRP-104 Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Median Survival (Days) | Reference |
| MC38 Colon Cancer | C57BL/6 | 0.5 - 1.4 | s.c., q.d., 5 days ON/2 days OFF x 4 cycles | 96% - 101% | 31 - 38 (vs 13 for vehicle) | |
| EL4 Lymphoma | C57BL/6/CES1-/- | 0.1, 0.3, 1 | s.c., 5 days/week | Dose-dependent reduction, complete regression at 0.3 and 1 mg/kg | Not Reported |
Table 2: In Vivo Efficacy of DRP-104 in Combination Therapy
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| MC38 Colon Cancer | C57BL/6/CES1-/- | DRP-104 (0.3 mg/kg) + anti-PD-1 (100 µg) | DRP-104: s.c., 5 days/week, 4 cycles; anti-PD-1: i.p., 4 doses | Significant improvement in efficacy and survival vs monotherapies | |
| CT26 Colon Cancer | Not Specified | DRP-104 (0.5 or 1.4 mg/kg) + anti-PD-1 (10 mg/kg) | DRP-104: Not specified; anti-PD-1: q4dx8 | Improved efficacy and survival, with long-term durable cures | |
| KEAP1 Mutant Lung Cancer | Orthotopic model | DRP-104 + anti-PD-1 | Not Specified | Improved response to anti-PD-1 therapy |
Table 3: Pharmacokinetic Parameters of DRP-104 and its Metabolites
| Tissue | Analyte | Cmax (ng/mL or ng/g) | AUC (ngh/mL or ngh/g) | Key Finding | Reference |
| Tumor | DON | ~1500 | ~7500 | 11-fold higher exposure of DON in tumor vs. GI tissues | |
| Plasma | DON | ~250 | ~1250 | Lower systemic exposure of the active drug | |
| GI Tissues | DON | ~150 | ~700 | Minimal liberation of DON in tissues associated with toxicity | |
| Plasma | DRP-104 | Detected | Not Calculated | Prodrug is present in circulation | |
| Tumor | DRP-104 | Below Limit of Quantification | Not Calculated | Rapid conversion to DON in the tumor | |
| GI Tissues | M1 Metabolite | ~1000 | ~4000 | Preferential inactivation in the gut |
Experimental Protocols
In Vitro Cell Proliferation Assay
Human prostate cancer cell lines (LNCaP, LAPC4, C4-2/MDVR, PC-3, 22RV1, NCI-H660) were treated with DRP-104. The effects on cell proliferation and death were assessed. For rescue experiments, DRP-104 treated cells were supplemented with nucleosides.
In Vivo Tumor Growth Studies
-
Syngeneic Models: MC38 colon cancer cells were inoculated subcutaneously in C57BL/6 mice. When tumors reached approximately 100 mm³, mice were treated with DRP-104 or vehicle subcutaneously on a schedule of 5 days on, 2 days off for 4 cycles. Tumor volumes were measured regularly. For combination studies, anti-PD-1 antibody was administered intraperitoneally.
-
Patient-Derived Xenograft (PDX) Models: LUSC and LUAD PDX models were treated with vehicle or DRP-104 (1 or 3 mg/kg/s.c./q.d.) for a specified number of days. Tumor growth was monitored by caliper measurements.
-
Orthotopic Lung Cancer Model: Keap1 mutant KP cell lines were injected intravenously into C57BL/6 mice. After 14 days, treatment with DRP-104 (3 mg/kg) and/or anti-PD-1 (200 µg) was initiated.
Metabolomic Analysis
-
In Vivo: Tumors from mice treated with DRP-104 were collected and flash-frozen. Metabolites were extracted and analyzed by liquid chromatography-mass spectrometry (LCMS) to assess changes in glutamine metabolism and other pathways.
-
Isotope Tracing: Cancer cells were treated with DRP-104 for 24 hours, followed by incubation with [U-¹³C]-L-glutamine for 1 hour. Cells were then collected for LCMS analysis to trace the fate of glutamine-derived carbons.
Immunophenotyping by Flow Cytometry
Tumors from treated and control mice were harvested, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, Ki67). Stained cells were analyzed by flow cytometry to quantify the abundance and activation state of different immune cell populations within the tumor microenvironment.
Mandatory Visualization
Caption: DRP-104 activation and mechanism of action.
Caption: General experimental workflow for in vivo studies.
Caption: Inhibition of glutamine metabolism by DON.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dracenpharma.com [dracenpharma.com]
- 4. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting glutamine dependence with DRP-104 inhibits proliferation and tumor growth of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirpiglenastat vs. DON (6-diazo-5-oxo-L-norleucine): A Technical Guide to Glutamine Antagonism in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production. This dependency, often termed "glutamine addiction," has made the inhibition of glutamine metabolism a promising therapeutic strategy in oncology. Two notable agents in this field are 6-diazo-5-oxo-L-norleucine (DON) and its prodrug, Sirpiglenastat (DRP-104).
DON , a glutamine analog originally isolated from Streptomyces, is a broad-spectrum inhibitor of glutamine-utilizing enzymes.[1][2] Despite demonstrating potent antitumor activity in early studies, its clinical development was hampered by significant gastrointestinal toxicities.[3]
This compound (DRP-104) is a novel, tumor-targeted prodrug of DON.[4][5] It is designed to be preferentially converted to its active form, DON, within the tumor microenvironment, thereby maximizing its therapeutic effect while minimizing systemic toxicity. This guide provides an in-depth technical comparison of this compound and DON, focusing on their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.
Mechanism of Action
Both this compound, through its conversion to DON, and DON itself, function as irreversible antagonists of a wide array of enzymes that utilize glutamine as a substrate. As a glutamine mimic, DON binds to the glutamine-binding site of these enzymes. The diazo group of DON then forms a covalent bond with a nucleophilic residue in the active site, leading to irreversible enzyme inhibition.
This broad antagonism disrupts multiple key metabolic pathways essential for cancer cell growth and survival, including:
-
Nucleotide Synthesis: Inhibition of enzymes like carbamoyl-phosphate synthetase II (CPS-II), phosphoribosyl pyrophosphate amidotransferase (PPAT), and cytidine (B196190) triphosphate synthetase (CTPS) blocks the de novo synthesis of pyrimidines and purines.
-
Hexosamine Biosynthesis: Blockade of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the synthesis of UDP-N-acetylglucosamine, a critical component of glycoproteins and other macromolecules.
-
Glutaminolysis: Inhibition of glutaminase (B10826351) (GLS) prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle.
-
Amino Acid Synthesis: Inhibition of asparagine synthetase (ASNS) blocks the synthesis of asparagine from glutamine.
The disruption of these pathways leads to a metabolic crisis within cancer cells, ultimately inducing cell cycle arrest and apoptosis.
This compound: A Tumor-Targeted Prodrug Strategy
The key innovation of this compound lies in its prodrug design. This compound is inactive in its administered form and is engineered for preferential activation to DON within the tumor. This is achieved through enzymatic cleavage that is more efficient in the tumor microenvironment. This targeted activation leads to a higher concentration of the active drug, DON, in tumor tissues compared to healthy tissues, particularly the gastrointestinal tract, which is a major site of dose-limiting toxicity for systemically administered DON. Preclinical studies have shown that this compound administration results in an 11-fold higher concentration of DON in the tumor compared to the gut.
Comparative Efficacy
Direct head-to-head comparisons of this compound and DON have been conducted in preclinical models. The data highlights the potent antitumor activity of both compounds, with this compound demonstrating a favorable therapeutic window due to its targeted delivery.
In Vitro Cytotoxicity
The cytotoxic effects of both this compound and DON are highly dependent on the concentration of glutamine in the cell culture medium. In MC38 mouse colon carcinoma cells, both compounds showed significantly greater potency in low glutamine conditions, with a 96.3-fold and 300.7-fold lower IC50 for this compound and DON, respectively, in 0.5 mM glutamine compared to 4.0 mM glutamine.
In Vivo Antitumor Activity
In a syngeneic mouse model using MC38 cells, this compound demonstrated significant, dose-dependent tumor growth inhibition. At doses ranging from 0.5 to 1.4 mg/kg, this compound resulted in 96% to 101% tumor growth inhibition and a significant increase in median survival.
Impact on the Tumor Microenvironment and Immune Response
Beyond its direct cytotoxic effects on tumor cells, this compound profoundly remodels the tumor microenvironment (TME). By inhibiting glutamine metabolism in cancer cells, this compound leads to an accumulation of glutamine in the TME. Since glutamine is essential for T-cell proliferation and function, this metabolic shift can enhance antitumor immunity.
Studies have shown that this compound treatment leads to:
-
Increased infiltration of cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and NKT cells into the tumor.
-
Enhanced T-cell proliferation and activation.
-
Polarization of tumor-associated macrophages (TAMs) towards an antitumor M1 phenotype.
-
Reduction of immunosuppressive myeloid-derived suppressor cells (MDSCs).
-
Decreased levels of pro-tumorigenic and immunosuppressive metabolites in the TME, such as kynurenine (B1673888) and prostaglandin (B15479496) E2 (PGE2).
This modulation of the TME provides a strong rationale for combining this compound with immune checkpoint inhibitors, and clinical trials are currently underway to explore this synergy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and DON in MC38 Cells
| Compound | Glutamine Concentration (mM) | IC50 (nM) |
| This compound (DRP-104) | 0.5 | 10 |
| 1.0 | 30 | |
| 2.0 | 110 | |
| 4.0 | 963 | |
| DON | 0.5 | 3 |
| 1.0 | 10 | |
| 2.0 | 40 | |
| 4.0 | 902 |
Table 2: In Vivo Efficacy of this compound in the MC38 Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle | - | - | 13 |
| This compound (DRP-104) | 0.5 | 96 | 31 |
| 1.0 | 100 | 35 | |
| 1.4 | 101 | 38 |
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., MC38) in 96-well plates at a density of 1,000-5,000 cells per well in culture medium with varying concentrations of glutamine (e.g., 0.5, 1.0, 2.0, and 4.0 mM).
-
Compound Treatment: After overnight incubation, treat the cells with a serial dilution of this compound or DON. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®). Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Tumor Model
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 for MC38 syngeneic models).
-
Tumor Cell Implantation: Subcutaneously inoculate mice with a suspension of cancer cells (e.g., 1 x 10^6 MC38 cells) in the flank.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at the specified dose and schedule.
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoints are tumor growth inhibition and overall survival.
Metabolomic Analysis of Tumor Tissue
-
Sample Collection: At the end of the in vivo study, euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Metabolite Extraction: Homogenize the frozen tumor tissue and extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Processing: Process the raw LC-MS/MS data to identify and quantify the metabolites.
-
Statistical Analysis: Perform statistical analysis to identify significant differences in metabolite levels between the treatment and control groups.
Visualizations
Caption: Inhibition of Glutamine Metabolism by DON and this compound.
Caption: Workflow for Preclinical Evaluation of Glutamine Antagonists.
References
- 1. This compound – Glutamine Antagonist for Cancer Research [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dracenpharma.com [dracenpharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthetic lethality of glutaminolysis inhibition, autophagy inactivation and asparagine depletion in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sirpiglenastat in Remodeling the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor growth, angiogenesis, and immune evasion. A key metabolic feature of many aggressive cancers is their addiction to glutamine, an amino acid crucial for biosynthesis and energy production. This voracious consumption of glutamine by cancer cells depletes it from the TME, impairing the function of anti-tumor immune cells. Sirpiglenastat (DRP-104) is an investigational, first-in-class, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] By inhibiting multiple key glutamine-utilizing enzymes, this compound enacts a dual anti-cancer strategy: it directly targets tumor cell metabolism while profoundly remodeling the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of the mechanisms, preclinical data, and experimental methodologies related to this compound's role in TME remodeling.
Mechanism of Action: Tumor-Targeted Glutamine Antagonism
This compound is an inactive prodrug designed for preferential activation within the tumor.[2][4] This design mitigates the systemic toxicity that limited the clinical development of its active moiety, DON. Once in the tumor, this compound is converted to DON, which acts as an irreversible, covalent inhibitor of at least 10 key enzymes that utilize glutamine as a substrate. This broad antagonism disrupts numerous metabolic pathways essential for the survival and proliferation of cancer cells.
dot
Caption: this compound is preferentially activated to DON within the TME.
By blocking these enzymes, this compound simultaneously induces direct tumor cell cytotoxicity and initiates a cascade of changes within the TME, shifting the balance from immunosuppression to robust anti-tumor immunity.
Direct Anti-Tumor Effects via Metabolic Disruption
Cancer cells rely on glutamine for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and hexosamines, and for replenishing the TCA cycle. The active metabolite DON broadly inhibits the enzymes responsible for these pathways, including:
-
Glutaminase (GLS1): Blocks the conversion of glutamine to glutamate.
-
Amidotransferases in Nucleotide Synthesis: Inhibits enzymes like PPAT, FGAR, CPS-II, and CTPS, crippling de novo purine (B94841) and pyrimidine (B1678525) biosynthesis.
-
Other Key Enzymes: Affects NADSYN (coenzyme synthesis), ASNS (amino acid synthesis), and GFAT (hexosamine biosynthesis).
This comprehensive metabolic attack leads to the induction of apoptosis in glutamine-addicted tumor cells and significant tumor growth inhibition, as demonstrated in various preclinical models.
dot
Caption: DON broadly inhibits key glutamine-utilizing enzymes.
Remodeling the Tumor Microenvironment
This compound's most profound effects are observed in its comprehensive remodeling of the TME. By alleviating the metabolic competition for glutamine and altering the secretome of tumor cells, it transforms an immune-hostile environment into one that supports a potent anti-tumor immune response.
Metabolic Reprogramming of the TME
Metabolomic profiling of tumors treated with this compound reveals a significant shift away from an immunosuppressive metabolic landscape. Key changes include:
-
Decreased Immunosuppressive Metabolites: Treatment leads to a marked reduction in kynurenine (B1673888) (a product of tryptophan catabolism known to inhibit T-cell function), prostaglandin (B15479496) E2 (PGE2), and adenosine, all of which contribute to immune suppression.
-
Altered Nutrient Availability: By inhibiting glutamine consumption by tumor cells, this compound increases its availability for immune cells, which is critical for their activation and function.
Enhancement of Anti-Tumor Immune Infiltration and Function
Flow cytometry and gene expression analyses of tumors from this compound-treated animals consistently show a dramatic influx and activation of effector immune cells.
-
Increased Effector Cells: Treatment significantly increases the infiltration of tumor-infiltrating leukocytes (TILs), particularly CD8+ cytotoxic T-cells, NK cells, and NKT cells.
-
Enhanced T-Cell Proliferation and Reduced Exhaustion: Infiltrating CD8+ T-cells exhibit higher levels of the proliferation marker Ki67 and show reduced signs of exhaustion. Gene expression profiling confirms a decrease in T-cell exhaustion-related genes.
-
Macrophage Polarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype towards the anti-tumor M1 phenotype.
-
Reduction of Suppressive Cells: A decrease in myeloid-derived suppressor cells (MDSCs) is observed in the TME following treatment.
dot
Caption: this compound remodels the TME via metabolic and immune shifts.
Modulation of Cytokine Profile
This compound treatment alters the cytokine milieu within the TME, reducing factors that promote tumor growth and creating a pro-inflammatory environment. In the CT26 tumor model, this compound monotherapy decreased pro-tumorigenic cytokines such as KC (IL-8), IL-6, MCP-1, and VEGF. When combined with anti-PD-1 therapy, a significant increase in the key anti-tumor cytokine IFN-γ was observed.
Quantitative Preclinical Data
The anti-tumor efficacy and TME-remodeling effects of this compound have been quantified in multiple syngeneic mouse models.
Table 1: Single-Agent & Combination Therapy Efficacy
| Tumor Model | Mouse Strain | Treatment & Dose (s.c.) | Outcome | Source |
| MC38 Colon | C57BL/6 | DRP-104 (0.5 to 1.4 mg/kg) | 96% to 101% TGI | |
| MC38 Colon | C57BL/6 | Vehicle Control | Median Survival: 13 days | |
| MC38 Colon | C57BL/6 | DRP-104 (0.5 to 1.4 mg/kg) | Median Survival: 31-38 days | |
| CT26 Colon | BALB/c | DRP-104 (0.5 mg/kg, q.d. x5) | 90% TGI at Day 12 | |
| CT26 Colon | BALB/c | DRP-104 (0.5 mg/kg) | Median Survival: 36 days | |
| H22 HCC | BALB/c | DRP-104 + anti-PD-L1 Ab | Median Survival: 76.5-94 days | |
| H22 HCC | BALB/c | Vehicle / anti-PD-L1 Ab alone | Median Survival: 27.5 / 29.5 days |
Table 2: Immunophenotyping Changes in MC38 Tumors
(Data represents changes following treatment with DRP-104 at 0.5 or 1.4 mg/kg for 5 days)
| Immune Cell Population / Marker | Change vs. Vehicle | Significance | Source |
| Tumor Infiltrating Leukocytes (TILs - CD45+) | Increased | p < 0.001 | |
| CD3+ T-Cells | Increased | p < 0.001 | |
| CD8+ T-Cells | Increased | p < 0.001 | |
| Ki67+ in CD8+ T-Cells | Increased | p < 0.001 | |
| NK Cells (NK1.1+ CD335+) | Increased | p < 0.05 | |
| M1/M2 Macrophage Ratio | Significantly Increased | p < 0.001 | |
| PD-L1+ on Tumor Cells | Decreased | p < 0.01 |
Synergy with Immune Checkpoint Inhibitors
The TME remodeling induced by this compound, particularly the influx of activated T-cells and the reduction of immunosuppressive factors, creates a favorable environment for immune checkpoint inhibitors (ICIs). Preclinical studies show strong synergy when this compound is combined with anti-PD-1/PD-L1, anti-CTLA-4, and anti-TIGIT antibodies. This combination leads to improved tumor control, significantly enhanced survival, and the establishment of long-term durable cures and immune memory.
Clinical Development
This compound (DRP-104) is currently being evaluated in a Phase 1/2a first-in-human clinical trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors. The study is particularly focused on patient populations with tumors harboring genetic mutations (e.g., KEAP1, NFE2L2, STK11) that are known to drive glutamine addiction.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are summarized from published studies.
In Vivo Syngeneic Tumor Models
dot
References
- 1. Glutamine Blockers — Keto4Cancer LowCarbMD [keto4cancer.com]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionformedicine.com [precisionformedicine.com]
Sirpiglenastat's Impact on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirpiglenastat (DRP-104) is a clinical-stage, broad-spectrum glutamine antagonist that represents a novel approach to cancer therapy by targeting the metabolic dependencies of tumor cells. As a prodrug, this compound is preferentially converted to its active form, 6-diazo-5-oxo-L-norleucine (DON), within the tumor microenvironment. DON irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate, leading to a profound disruption of cancer cell metabolism. This guide provides an in-depth technical overview of the core mechanism of action of this compound, its multifaceted effects on cancer cell metabolism, and the experimental methodologies used to elucidate these effects. Quantitative data from preclinical studies are summarized, and key metabolic pathways and experimental workflows are visualized to provide a comprehensive resource for the scientific community.
Core Mechanism of Action: Broad-Spectrum Glutamine Antagonism
This compound's primary mechanism of action is the extensive inhibition of glutamine metabolism.[1][2][3][4][5] Unlike targeted inhibitors that block a single enzyme, this compound, through its active form DON, acts as an irreversible antagonist to at least ten enzymes essential for various metabolic pathways that are critical for cancer cell proliferation and survival. This broad antagonism prevents metabolic escape mechanisms that can arise with the inhibition of a single pathway.
The conversion of the inactive prodrug this compound to the active moiety DON is a key feature of its design, intended to concentrate the therapeutic effect within the tumor and minimize systemic toxicity.
Diagram: this compound's Activation and Mechanism of Action
Caption: Activation of this compound and its broad inhibitory effects.
Effects on Key Metabolic Pathways
Metabolomic profiling of tumors treated with this compound has revealed significant and widespread alterations in cancer cell metabolism. These changes are indicative of the disruption of tumor anabolism and canonical cancer metabolism pathways.
Glutaminolysis and TCA Cycle
This compound treatment leads to the inhibition of glutaminolysis, the process by which glutamine is converted to glutamate. This is evidenced by a significant increase in the glutamine-to-glutamate ratio in both plasma and tumor tissues. By blocking this conversion, this compound effectively starves cancer cells of a key carbon and nitrogen source for the TCA cycle, thereby disrupting energy production and the synthesis of biosynthetic precursors.
Nucleotide and Amino Acid Synthesis
Rapidly proliferating cancer cells have a high demand for nucleotides and non-essential amino acids. DON, the active form of this compound, inhibits several key enzymes in purine (B94841) and pyrimidine (B1678525) biosynthesis, including PRPP amidotransferase, FGAR amidotransferase, and CTP synthase. Similarly, it blocks the synthesis of amino acids by inhibiting enzymes like asparagine synthetase. This dual blockade of essential building blocks for DNA, RNA, and protein synthesis contributes significantly to the cytostatic and cytotoxic effects of the drug.
Hexosamine Biosynthesis and Glycosylation
The hexosamine biosynthesis pathway (HBP) is crucial for protein and lipid glycosylation, processes that are often dysregulated in cancer. This compound inhibits GFAT, the rate-limiting enzyme of the HBP, leading to decreased levels of glycosylation precursors. This can affect the function of numerous proteins involved in cell signaling, adhesion, and survival.
Redox Balance and Glycolysis
Treatment with this compound has been shown to alter glutathione (B108866) metabolism, resulting in decreased levels of cysteine and glutathione. This can disrupt the cellular redox balance and increase oxidative stress. Additionally, a decrease in glycolysis has been observed, with increased levels of glucose and fructose, suggesting a broader reprogramming of cellular energy metabolism.
Quantitative Data from Preclinical Studies
The antitumor effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from these studies.
Table 1: In Vivo Tumor Growth Inhibition
| Model | Treatment | Dosage | Tumor Growth Inhibition | Median Survival | Reference |
| CT26 Colon Carcinoma | This compound (DRP-104) | 0.5 mg/kg, s.c., daily for 5 days | 90% at day 12 | 36 days | |
| H22 Hepatocellular Carcinoma | This compound (DRP-104) | 0.5 mg/kg, s.c. | Significant inhibition | Not reported |
Table 2: In Vivo Metabolomic Changes in MC38 Tumors
| Metabolite/Pathway | Change with this compound Treatment | Dosage | Reference |
| Glutamine/Glutamate Ratio | Increased | 0.5 mg/kg, s.c. | |
| Kynurenine | Decreased | 0.5 mg/kg, s.c. | |
| Tryptophan Catabolism | Decreased | 0.5 mg/kg, s.c. | |
| Nucleotide Synthesis | Decreased | Not specified | |
| Glycolysis | Decreased | Not specified | |
| Glutathione | Decreased | Not specified | |
| Fatty Acid Synthesis Score | Increased | Not specified |
Note on Fatty Acid Synthesis: The observed increase in the fatty acid synthesis score is a complex finding. It may represent a compensatory mechanism by cancer cells in response to the profound metabolic stress induced by broad glutamine antagonism. Further research is required to fully elucidate the interplay between this compound treatment and lipid metabolism.
Experimental Protocols and Methodologies
The following provides an overview of the experimental methods employed in the preclinical evaluation of this compound.
In Vitro Cell Viability Assays
-
Cell Lines: MC38 mouse colon carcinoma cells, A549 human lung carcinoma cells.
-
Treatment: Cells are plated in media with varying concentrations of glutamine (0.5 to 4.0 mmol/L) and treated with this compound (DRP-104) or DON for 72 hours.
-
Endpoint: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo (Promega).
In Vivo Tumor Models
-
Animal Models: C57BL/6 mice or nude mice.
-
Tumor Implantation: 1x10^6 MC38 cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: When tumors reach a size of approximately 100 mm³, mice are treated with this compound (e.g., 0.03 mg/kg or 0.5 mg/kg) or vehicle control via subcutaneous injection, typically daily for 5 consecutive days.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors and plasma are harvested for analysis.
Diagram: In Vivo Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. dracenpharma.com [dracenpharma.com]
Sirpiglenastat: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a promising profile of both direct antitumor and potent immunomodulatory activities. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment (TME), thereby minimizing systemic toxicities associated with DON.[1][2][3][4][5] This preferential activation leads to high concentrations of the active drug in the tumor, where it can effectively disrupt cancer cell metabolism and remodel the TME to favor a robust anti-tumor immune response. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Dual Impact on Tumor and Immune Cells
This compound's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes, leading to a broad antagonism of glutamine metabolism. This has a two-fold effect:
-
Direct Antitumor Activity: By blocking glutamine metabolism, this compound deprives rapidly proliferating cancer cells of a crucial nutrient required for energy production and the synthesis of macromolecules, leading to cell death.
-
Immunomodulation of the Tumor Microenvironment: The metabolic reprogramming induced by this compound significantly alters the TME. By increasing the availability of glutamine for immune cells and reducing immunosuppressive metabolites, it stimulates both the innate and adaptive immune systems.
Recent studies have also elucidated a novel aspect of this compound's mechanism, linking the induced purine (B94841) shortage in tumor cells to increased DNA damage and subsequent activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and further enhancing the anti-tumor immune response.
dot
Caption: this compound's mechanism of action in the tumor microenvironment.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the immunomodulatory properties of this compound.
Table 1: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CT26-bearing mice | 0.5 mg/kg, s.c., once a day for 5 days | 90% at day 12 | |
| H22-bearing mice | 0.5 mg/kg, s.c. | Significant tumor growth inhibition | |
| MC38-bearing C57BL/6 mice | 0.5 mg/kg, s.c., q.d. x 5 days | 96% | |
| MC38-bearing C57BL/6 mice | 1.4 mg/kg, s.c., q.d. x 5 days | 101% |
Table 2: Modulation of Tumor-Infiltrating Immune Cells in MC38 Tumors
Data presented as a percentage of CD45+ cells, unless otherwise specified.
| Immune Cell Population | Vehicle Control (Mean %) | This compound (0.5 mg/kg) (Mean %) | This compound (1.4 mg/kg) (Mean %) |
| Tumor Infiltrating Leukocytes (TILs) (% in Live cells) | ~30 | ~60 | ~70 |
| CD8+ T cells | ~2.5 | ~5 | ~6 |
| CD4+ T cells | ~3 | ~5.5 | ~6 |
| NK cells | ~2 | ~6 | ~7 |
| NKT cells | ~0.2 | ~0.5 | ~0.6 |
| Macrophages | ~15 | ~45 | ~50 |
| MDSCs | Not specified | Decreased | Decreased |
| Ki67+ in CD8+ T cells | ~20 | ~40 | ~45 |
Table 3: Modulation of Cytokine Levels in CT26 Tumors
Data represents changes in cytokine levels in tumor lysates following treatment.
| Cytokine | Change with this compound (0.5 mg/kg) | Change with Anti-PD-1 | Change with Combination Therapy |
| IFNγ | ↑ | ↑ | ↑↑ |
| TNFα | ↑ | ↑ | ↑↑ |
| IL-12p70 | ↑ | ↑ | ↑↑ |
| IL-1β | ↑ | ↔ | ↑ |
| IL-6 | ↓ | ↔ | ↓ |
| VEGF | ↓ | ↔ | ↓ |
| KC (IL-8) | ↓ | ↔ | ↓ |
↑: Increase, ↓: Decrease, ↔: No significant change, ↑↑: Synergistic increase
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the investigation of this compound's immunomodulatory properties.
In Vivo Antitumor Studies
-
Animal Models: Syngeneic tumor models, such as MC38 colon adenocarcinoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice, are commonly used.
-
Tumor Cell Implantation: Tumor cells (e.g., 5 x 10^5 cells) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), treatment with this compound (at varying doses, e.g., 0.5 mg/kg) or vehicle control is initiated. Administration is typically via subcutaneous injection, daily for a specified period (e.g., 5 days on, 2 days off).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated based on the differences in tumor volume between treated and control groups.
dot
Caption: Workflow for in vivo antitumor efficacy studies.
Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Leukocytes
-
Tumor Digestion: Tumors are harvested, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).
-
Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer to identify and quantify different immune cell populations.
-
Data Analysis: The percentage of each immune cell population within the total leukocyte population (CD45+) is determined using appropriate gating strategies.
Multiplex Cytokine Assay (Luminex)
-
Tumor Lysate Preparation: Harvested tumors are homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged to remove cellular debris.
-
Assay Procedure: The tumor lysate is incubated with a mixture of antibody-coupled magnetic beads, each specific for a different cytokine.
-
Detection: After washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin.
-
Data Acquisition and Analysis: The beads are read on a Luminex instrument, and the concentration of each cytokine is determined by comparing the median fluorescence intensity to a standard curve.
Gene Expression Analysis (NanoString)
-
RNA Extraction: RNA is extracted from tumor tissue using a suitable kit.
-
Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture probe set, such as the NanoString PanCancer IO 360 panel.
-
Data Acquisition: The hybridized probes are immobilized and imaged on an nCounter instrument.
-
Data Analysis: The digital counts for each gene are normalized, and differential gene expression between treatment groups is analyzed to identify changes in immune-related pathways and cell type signatures.
dot
Caption: Workflow for key immunomodulatory analysis techniques.
Conclusion
This compound demonstrates a unique dual mechanism of action, directly targeting tumor metabolism while simultaneously fostering a more robust anti-tumor immune response. The preclinical data strongly support its immunomodulatory properties, characterized by increased infiltration and activation of effector immune cells, a shift in the cytokine profile towards an anti-tumor phenotype, and a reduction in immunosuppressive elements within the tumor microenvironment. The activation of the cGAS-STING pathway provides a deeper understanding of its ability to stimulate innate immunity. These compelling findings, coupled with its synergy with checkpoint inhibitors, position this compound as a promising therapeutic agent in immuno-oncology. Further clinical investigation is warranted to fully elucidate its potential in treating a range of solid tumors.
References
Sirpiglenastat: A Novel Glutamine Antagonist Targeting KEAP1/NFE2L2 Mutant Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a novel mechanism of action designed to exploit the metabolic vulnerabilities of cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear Factor Erythroid 2-Related Factor 2 (NFE2L2) signaling pathway. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), this compound is engineered for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity. This guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its therapeutic potential in KEAP1/NFE2L2 mutant cancers. It includes a detailed examination of its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The KEAP1/NFE2L2 Pathway and Glutamine Addiction in Cancer
The KEAP1-NFE2L2 pathway is a critical regulator of cellular response to oxidative and electrophoretic stress. Under normal physiological conditions, KEAP1 acts as a substrate adaptor for the Cullin-3-based E3 ubiquitin ligase complex, targeting NFE2L2 (also known as NRF2) for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, or through genetic mutations in KEAP1 or NFE2L2, this interaction is disrupted, leading to the stabilization and nuclear translocation of NFE2L2. In the nucleus, NFE2L2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.
Mutations in KEAP1 or NFE2L2 are prevalent in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and are associated with aggressive disease, resistance to conventional therapies, and poor prognosis.[1][2] Constitutive activation of NFE2L2 reprograms cancer cell metabolism to support rapid proliferation and mitigate high levels of oxidative stress. A key feature of this metabolic reprogramming is an increased dependence on glutamine, a non-essential amino acid that plays a central role in energy production, biosynthesis of macromolecules, and redox balance.[3][4] This "glutamine addiction" presents a therapeutic vulnerability in KEAP1/NFE2L2 mutant cancers.[3]
This compound (DRP-104): Mechanism of Action
This compound is a prodrug of the potent, broad-spectrum glutamine antagonist DON. Its design allows for systemic administration in an inactive form, with preferential conversion to the active moiety, DON, within the tumor microenvironment. This tumor-targeted activation is a key differentiator from earlier glutamine antagonists, which were hampered by systemic toxicities.
Once activated, DON irreversibly inhibits multiple glutamine-utilizing enzymes, leading to a profound disruption of cancer cell metabolism. The primary mechanisms of action of this compound include:
-
Direct Inhibition of Tumor Cell Glutamine Metabolism : By blocking key enzymes in glutamine metabolism, this compound depletes the building blocks necessary for nucleotide, amino acid, and lipid synthesis, leading to cell cycle arrest and apoptosis in glutamine-addicted tumor cells.
-
Remodeling of the Tumor Microenvironment : this compound's metabolic effects extend beyond the cancer cells, impacting the tumor microenvironment (TME). By altering the metabolic landscape, it can alleviate the immunosuppressive nature of the TME.
-
Enhancement of Anti-Tumor Immunity : The metabolic reprogramming induced by this compound stimulates both the innate and adaptive immune systems. This includes increased infiltration and activation of T cells, Natural Killer (NK) cells, and NKT cells, and a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-like macrophages.
Signaling Pathway Diagram
References
- 1. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Glutamine Antagonist for Cancer Research [benchchem.com]
- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sirpiglenastat: A Paradigm Shift in Immuno-Oncology by Fueling T-Cell Activation and Proliferation through Tumor Metabolism Reprogramming
For Immediate Release
This technical whitepaper provides an in-depth analysis of the novel glutamine antagonist prodrug, Sirpiglenastat (DRP-104), and its significant impact on T-cell activation and proliferation within the tumor microenvironment (TME). Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, presents quantitative data from key preclinical studies, outlines experimental protocols, and visualizes the intricate signaling pathways involved.
Executive Summary
This compound is a groundbreaking investigational cancer therapeutic that functions as a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a potent and broad-acting glutamine antagonist.[1] Unlike its parent compound, this compound is engineered for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity.[2] Its primary mechanism involves the irreversible inhibition of multiple enzymes crucial for glutamine metabolism in cancer cells.[1] This targeted metabolic disruption leads to a cascade of events that not only directly hinder tumor cell growth but also, paradoxically, enhance anti-tumor immunity. By blocking glutamine consumption by tumor cells, this compound increases the availability of this critical amino acid for tumor-infiltrating lymphocytes (TILs), thereby promoting their activation and proliferation.[1][3] Preclinical studies have demonstrated that this metabolic reprogramming of the TME leads to a significant increase in the infiltration and effector function of cytotoxic T-cells, ultimately driving potent anti-tumor responses.
Core Mechanism of Action: Re-allocating a Key Nutrient to Empower Anti-Tumor Immunity
The anti-tumor efficacy of this compound is rooted in its dual impact on both cancer cells and the surrounding immune landscape.
-
Direct Anti-Tumor Effect: Cancer cells, particularly those with mutations like KEAP1, exhibit a high dependency on glutamine for their rapid proliferation and survival. This compound, by converting to its active form DON within the tumor, broadly inhibits glutamine-utilizing enzymes, leading to the disruption of key anabolic pathways necessary for cancer cell survival and proliferation.
-
Indirect Immunomodulatory Effect: The TME is often characterized by nutrient depletion, including low levels of glutamine, which impairs the function of anti-tumor immune cells. By blocking the high consumption of glutamine by tumor cells, this compound effectively increases the concentration of this essential amino acid in the TME. This increased availability of glutamine serves as a vital fuel source for T-cells, promoting their activation, proliferation, and effector functions.
Quantitative Data on T-Cell Activation and Proliferation
The following tables summarize the key quantitative data from preclinical studies investigating the impact of this compound on T-cell populations within the tumor microenvironment of MC38 tumor-bearing mice.
Table 1: Impact of this compound on Tumor-Infiltrating Lymphocyte (TIL) Populations
| Treatment Group | Dose | Tumor Infiltrating Leukocytes (TILs - CD45+ % in Live cells) | CD8+ T cells (% in CD45+ cells) | CD4+ T cells (% in CD45+ cells) | NK cells (% in CD45+ cells) | NKT cells (% in CD45+ cells) |
| Vehicle | - | ~20% | ~2% | ~2.5% | ~2% | ~0.1% |
| This compound | 0.5 mg/kg | ~45% | ~4% | ~5% | ~5% | ~0.4% |
| This compound | 1.4 mg/kg | ~50% | ~5% | ~6% | ~6% | ~0.5% |
Data extracted from preclinical studies in MC38 tumor models.
Table 2: Effect of this compound on CD8+ T-Cell Proliferation
| Treatment Group | Dose | Proliferating CD8+ T cells (Ki67+ in CD8+ T cells) |
| Vehicle | - | ~10% |
| This compound | 0.5 mg/kg | ~25% |
| This compound | 1.4 mg/kg | ~30% |
Data reflects the percentage of Ki67-positive cells within the CD8+ T-cell population, indicating active proliferation.
Experimental Protocols
The following section provides a detailed methodology for a key experiment cited in the evaluation of this compound's immunomodulatory effects.
Immunophenotyping of Tumor-Infiltrating Lymphocytes from MC38 Tumors by Flow Cytometry
1. Tumor Model:
-
C57BL/6 mice are subcutaneously inoculated with 1 x 10^6 MC38 colon adenocarcinoma cells.
-
Treatment with this compound (0.5 mg/kg or 1.4 mg/kg, subcutaneously, once daily) or vehicle is initiated when tumors reach an average size of approximately 400 mm³.
-
Tumors are harvested for analysis on day 5, one hour after the final treatment.
2. Single-Cell Suspension Preparation:
-
Excised tumors are mechanically dissociated and digested using a tumor dissociation kit containing a cocktail of enzymes (e.g., collagenase, DNase).
-
The resulting cell suspension is filtered through a 70 µm cell strainer to remove debris.
-
Red blood cells are lysed using a suitable lysis buffer.
-
The cell suspension is washed with PBS containing 2% FBS.
3. Flow Cytometry Staining:
-
Cells are stained with a viability dye to exclude dead cells from the analysis.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are then incubated with a cocktail of fluorescently conjugated antibodies against surface markers, including but not limited to:
-
CD45 (pan-leukocyte marker)
-
CD3 (T-cell marker)
-
CD4 (helper T-cell marker)
-
CD8 (cytotoxic T-cell marker)
-
NK1.1 (NK cell marker)
-
-
For intracellular staining (e.g., for the proliferation marker Ki67), cells are fixed and permeabilized after surface staining, followed by incubation with the intracellular antibody.
4. Data Acquisition and Analysis:
-
Stained cells are analyzed on a multi-color flow cytometer.
-
Gating strategies are employed to identify specific immune cell populations based on their marker expression. For example, T-cells are identified as CD45+CD3+ events, which are then further delineated into CD4+ and CD8+ subsets.
-
The percentage of each cell population and the expression levels of markers of interest (e.g., Ki67) are quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the experimental workflow for its evaluation.
References
Investigating Sirpiglenastat in non-small cell lung cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirpiglenastat (DRP-104) is an investigational, broad-acting glutamine antagonist emerging as a promising therapeutic agent for non-small cell lung cancer (NSCLC), particularly in tumors with specific metabolic vulnerabilities. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), this compound is designed for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity associated with its active metabolite.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical findings, outlining clinical trial designs, and providing relevant experimental protocols. The information is intended to support researchers and drug development professionals in the ongoing investigation of this novel anti-cancer agent.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes by its active form, DON.[3][4] This broad antagonism of glutamine metabolism disrupts several key anabolic pathways essential for the rapid proliferation and survival of cancer cells.[1] Unlike normal cells, many tumors, especially those with mutations in genes like KEAP1, STK11, and KRAS, exhibit a heightened dependency on glutamine for energy production and biosynthesis.
The dual action of this compound includes:
-
Direct Tumor Cell Inhibition: By blocking glutamine metabolism, this compound leads to a metabolic crisis within cancer cells, inhibiting the synthesis of nucleotides, amino acids, and other essential building blocks, ultimately inducing cell death.
-
Immune Microenvironment Remodeling: The inhibition of glutamine metabolism in the tumor microenvironment increases the availability of glutamine for immune cells. This metabolic shift enhances the proliferation and activation of cytotoxic T cells and natural killer (NK) cells, while reducing immunosuppressive cell populations like myeloid-derived suppressor cells (MDSCs). This remodeling of the tumor microenvironment creates a more favorable landscape for anti-tumor immunity and provides a strong rationale for combination therapies with immune checkpoint inhibitors.
digraph "Sirpiglenastat_Mechanism_of_Action" {
graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.8];
edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Nodes
this compound [label="this compound (DRP-104)\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tumor_Microenvironment [label="Tumor Microenvironment\n(TME)", fillcolor="#F1F3F4", fontcolor="#202124"];
DON [label="6-diazo-5-oxo-L-norleucine\n(DON - Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Glutamine_Metabolism [label="Glutamine-Dependent\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"];
Tumor_Cell [label="NSCLC Tumor Cell", fillcolor="#F1F3F4", fontcolor="#202124"];
Anabolic_Pathways [label="Inhibition of Anabolic Pathways\n(e.g., Nucleotide Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"];
Tumor_Cell_Death [label="Tumor Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Immune_Cells [label="T Cells & NK Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];
Immune_Activation [label="Increased Proliferation\n& Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
MDSC [label="Myeloid-Derived\nSuppressor Cells (MDSCs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
MDSC_Inhibition [label="Reduction of\nImmunosuppression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
this compound -> Tumor_Microenvironment [label="Preferential\nActivation in"];
Tumor_Microenvironment -> DON [label="Converts to"];
DON -> Glutamine_Metabolism [label="Irreversibly Inhibits", dir=T, style=bold, color="#EA4335"];
Glutamine_Metabolism -> Anabolic_Pathways [label="Blocks", dir=T, style=bold, color="#EA4335"];
Anabolic_Pathways -> Tumor_Cell_Death [label="Leads to"];
Tumor_Cell -> Glutamine_Metabolism [label="Dependent on"];
DON -> Immune_Cells [label="Increases Glutamine\nAvailability for", style=dashed, color="#34A853"];
Immune_Cells -> Immune_Activation;
DON -> MDSC [label="Reduces", style=dashed, color="#34A853"];
MDSC -> MDSC_Inhibition;
}
Figure 2: General experimental workflow for in vivo efficacy studies.
5.1.1. Materials and Reagents:
-
NSCLC cell line (e.g., with KEAP1 mutation)
-
Appropriate cell culture medium and supplements
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound (DRP-104)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers
-
Sterile syringes and needles
5.1.2. Procedure:
-
Cell Culture: Culture NSCLC cells under standard conditions to logarithmic growth phase.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at the specified dose and schedule.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Analysis: Excise tumors for further analysis, such as immunohistochemistry, western blotting, or metabolomics.
In Vitro Cell Viability Assay
5.2.1. Materials and Reagents:
-
NSCLC cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
5.2.2. Procedure:
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a predetermined density.
-
Drug Treatment: After cell attachment, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 values to determine the concentration of this compound required to inhibit 50% of cell growth.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for NSCLC, particularly for tumors with a metabolic dependency on glutamine. Its dual mechanism of directly targeting tumor metabolism and enhancing anti-tumor immunity positions it as a strong candidate for both monotherapy and combination therapy. The ongoing clinical trial NCT04471415 will be instrumental in defining the safety and efficacy profile of this compound in patients with NSCLC. Future research should continue to explore predictive biomarkers for patient selection and investigate novel combination strategies to further enhance the therapeutic potential of this innovative glutamine antagonist.
References
Methodological & Application
Sirpiglenastat: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirpiglenastat (DRP-104) is a novel, clinical-stage prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Designed for preferential activation within the tumor microenvironment, this compound offers a targeted approach to disrupt cancer cell metabolism and stimulate anti-tumor immunity.[1][2][3] Its mechanism of action involves the irreversible inhibition of multiple enzymes crucial for glutamine metabolism. This dual action of direct cytotoxicity and immune modulation makes this compound a promising therapeutic agent in oncology. These application notes provide detailed protocols for in vitro studies of this compound, including cell culture, viability assays, and preparation of the compound.
Introduction
Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. Many tumors exhibit glutamine addiction, making glutamine metabolism an attractive target for cancer therapy. This compound capitalizes on this dependency by delivering the glutamine antagonist DON directly to the tumor site, thereby minimizing systemic toxicity associated with earlier glutamine analogs. In vitro cell culture models are essential for elucidating the specific effects of this compound on cancer cells and for determining key parameters such as dose-response relationships and synergistic effects with other anti-cancer agents.
Mechanism of Action
This compound is an inactive prodrug that is preferentially converted to its active form, DON, within the tumor microenvironment. DON, as a glutamine analog, irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts multiple key cellular pathways in cancer cells, including:
-
Inhibition of Nucleotide Synthesis: By blocking key enzymes in purine (B94841) and pyrimidine (B1678525) synthesis, this compound impedes DNA and RNA replication, leading to cell cycle arrest and apoptosis.
-
Disruption of TCA Cycle Anaplerosis: Cancer cells often rely on glutamine to replenish intermediates of the tricarboxylic acid (TCA) cycle for energy and biomass production. This compound disrupts this process, leading to metabolic stress.
-
Modulation of the Tumor Microenvironment: By inhibiting glutamine metabolism in tumor cells, this compound can increase the availability of glutamine for immune cells, such as T cells, enhancing their anti-tumor activity. It has been shown to increase the infiltration and activation of T cells, NK cells, and NKT cells, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) and polarizing macrophages towards an anti-tumor M1 phenotype.
The cytotoxic effects of this compound are highly dependent on the concentration of glutamine in the cellular environment, with significantly greater potency observed in low-glutamine conditions.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines. The potency of this compound is markedly influenced by the glutamine concentration in the cell culture medium.
| Cell Line | Cancer Type | Metric | Value | Glutamine Concentration | Citation |
| MC38 | Murine Colon Carcinoma | IC50 | 96.3-fold lower in low vs. high glutamine | 0.5 mmol/L vs. 4.0 mmol/L | |
| P493B | Human B-cell Lymphoma | EC50 | 10 µM | Not Specified | |
| CT26 | Murine Colon Carcinoma | Cytotoxicity | Glutamine-dependent | Not Specified | |
| A549 | Human Lung Carcinoma | Cytotoxicity | Glutamine-dependent | Not Specified |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (DRP-104) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 441.48 g/mol , dissolve 4.41 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
In Vitro Cell Viability Assay (Glutamine-Dependent Cytotoxicity)
This protocol is designed to assess the effect of this compound on cancer cell viability under varying glutamine concentrations.
Materials:
-
Cancer cell line of interest (e.g., MC38, A549, CT26)
-
Glutamine-free RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine solution
-
Trypsin-EDTA
-
96-well clear-bottom, white-walled microplates
-
This compound working solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Culture Maintenance: Culture the cancer cells in complete medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in glutamine-free RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare separate cell suspensions with varying concentrations of L-glutamine (e.g., 0.5, 1.0, 2.0, and 4.0 mmol/L).
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the corresponding glutamine-containing media.
-
Add the this compound working solutions or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of this compound concentration to generate dose-response curves and calculate IC50 values.
-
Conclusion
This compound presents a compelling strategy for targeting glutamine-addicted cancers. The provided protocols offer a framework for conducting in vitro studies to evaluate its efficacy and mechanism of action. Careful consideration of the glutamine concentration in the cell culture medium is paramount for obtaining accurate and reproducible results. These studies will be instrumental in furthering our understanding of this compound's therapeutic potential and in guiding its clinical development.
References
Application Notes and Protocols for Sirpiglenastat (DRP-104) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpiglenastat, also known as DRP-104, is a cutting-edge investigational broad-acting glutamine antagonist.[1][2][3] It functions as a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[4][5] This targeted delivery system aims to mitigate the systemic toxicity associated with earlier glutamine antagonists. This compound's primary mechanism of action involves the irreversible inhibition of glutamine metabolism, a critical pathway for the proliferation of rapidly dividing cancer cells. By disrupting tumor cell metabolism, this compound not only exerts a direct cytotoxic effect but also remodels the tumor microenvironment, stimulating both innate and adaptive anti-tumor immune responses. Preclinical studies have demonstrated its potential in various cancer models, particularly those with a dependency on glutamine metabolism, such as tumors with KEAP1 mutations.
These application notes provide a comprehensive overview of the dosing and administration of this compound in mice, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: this compound Dosing in Mice
The following tables summarize the quantitative data from various preclinical studies involving the administration of this compound to mice.
Table 1: Single Agent Dosing Regimens in Syngeneic Mouse Models
| Mouse Model | Cancer Type | Dosing | Administration Route | Treatment Schedule | Key Outcomes |
| CT26 Bearing BALB/c Mice | Colon Carcinoma | 0.5 mg/kg | Subcutaneous (s.c.) | Once daily for 5 days | 90% tumor growth inhibition at day 12; median survival of 36 days. |
| H22 Bearing Mice | Hepatocellular Carcinoma | 0.5 mg/kg | Subcutaneous (s.c.) | Not specified | Significant tumor growth inhibition. |
| MC38 Bearing C57BL/6 Mice | Colon Adenocarcinoma | 0.03 mg/kg | Subcutaneous (s.c.) | Once daily for 5 days | Dose-dependent metabolic changes observed. |
| MC38 Bearing C57BL/6 Mice | Colon Adenocarcinoma | 0.5 mg/kg | Subcutaneous (s.c.) | Once daily for 5 days | Significant tumor growth inhibition (96%-101%); dose-dependent metabolic changes. |
| MC38 Bearing C57BL/6 Mice | Colon Adenocarcinoma | 1.4 mg/kg | Subcutaneous (s.c.) | Once daily for 5 days | Significant tumor growth inhibition (96%-101%). |
| KEAP1-mutant Lung Cancer Models | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified | Robust anti-tumor efficacy. |
Table 2: Dosing Regimens for Pharmacodynamic and Mechanistic Studies
| Mouse Model | Study Type | Dosing | Administration Route | Treatment Schedule | Analytes Measured |
| MC38 Bearing C57BL/6 Mice | Pharmacodynamics | 0.5 mg/kg | Subcutaneous (s.c.) | Single dose or once daily for 5 days | Glutamine, glutamate, tryptophan, and kynurenine (B1673888) in tumors and plasma. |
| MC38 Bearing C57BL/6 Mice | Metabolomics | 0.03 mg/kg or 0.5 mg/kg | Subcutaneous (s.c.) | Once daily for 5 days | Broad, unbiased metabolomic profiling of tumors. |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
1. Animal Model and Tumor Cell Inoculation:
- Select an appropriate mouse strain (e.g., BALB/c or C57BL/6) and a compatible murine cancer cell line (e.g., CT26 or MC38).
- Culture the cancer cells to the logarithmic growth phase.
- Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
- Subcutaneously inoculate the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
3. This compound Preparation and Administration:
- Prepare a stock solution of this compound in a suitable solvent such as DMSO.
- For in vivo administration, further dilute the stock solution in a vehicle appropriate for subcutaneous injection (e.g., a mixture of PEG300, Tween-80, and saline).
- Administer the prepared this compound solution or vehicle control subcutaneously at the specified dose and schedule (e.g., 0.5 mg/kg, once daily for 5 days).
4. Efficacy Assessment:
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular profiling).
- Monitor survival as a primary endpoint where applicable.
Protocol 2: Pharmacodynamic and Metabolomic Analysis
This protocol is designed to assess the metabolic effects of this compound on the tumor and plasma.
1. Study Design:
- Follow steps 1 and 2 of the General In Vivo Efficacy Study protocol.
- Treat tumor-bearing mice with this compound or vehicle at the desired doses and schedules (e.g., a single dose or multiple daily doses).
2. Sample Collection:
- At specified time points after the last dose, collect tumor tissue and plasma samples from the mice.
3. Metabolite Extraction and Analysis:
- Process the collected tumor and plasma samples for metabolite extraction.
- Analyze the extracted metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the levels of glutamine, glutamate, and other relevant metabolites.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 2079939-05-0 [glpbio.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound – Glutamine Antagonist for Cancer Research [benchchem.com]
- 5. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirpiglenastat: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirpiglenastat (DRP-104) is a novel, investigational broad-acting glutamine antagonist. It is a prodrug that is preferentially converted to its active metabolite, 6-diazo-5-oxo-L-norleucine (DON), within the tumor microenvironment.[1][2] DON targets tumor cell metabolism by irreversibly inhibiting multiple enzymes dependent on glutamine, thereby disrupting cancer cell proliferation and survival.[3][4] Furthermore, this compound has been shown to remodel the tumor microenvironment, stimulating both innate and adaptive immune responses.[5] This document provides detailed application notes and protocols for the solubility and preparation of this compound for experimental use.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 88 - 100 mg/mL | 199.32 - 226.51 | Sonication or heating may be required to achieve full dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| DMSO | 90.5 mg/mL | 204.99 | Sonication is recommended. |
| DMSO | Sparingly Soluble: 1-10 mg/mL | - | - |
| Ethanol | 22 mg/mL | - | - |
| Water | Insoluble | - | - |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store away from direct sunlight and moisture. |
| In Solvent | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
In Vitro Experiment Preparation: Stock Solution and Cell Culture Dilution
This protocol outlines the preparation of a this compound stock solution and its subsequent dilution for use in cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution Preparation (100 mM in DMSO):
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Aseptically weigh the desired amount of this compound.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 100 mM stock solution (Molecular Weight: 441.48 g/mol ).
-
Vortex thoroughly to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation for Cell Culture:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A solvent control (medium with 0.1% DMSO) should be included in all experiments.
-
In Vivo Experiment Preparation: Formulation for Subcutaneous Administration
This protocol details the preparation of a this compound formulation suitable for subcutaneous injection in animal models.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Formulation Preparation (Example for a 2.5 mg/mL solution):
-
Add the required amount of this compound to a sterile tube.
-
Add 10% of the final volume as DMSO and mix until the this compound is completely dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume as sterile saline and mix to a homogenous solution.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Visualizations
Caption: Experimental workflow for this compound preparation.
Caption: this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (DRP-104) | Glutamine Antagonist | TargetMol [targetmol.com]
- 3. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 4. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dracenpharma.com [dracenpharma.com]
Sirpiglenastat in Combination with Checkpoint Inhibitors: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical rationale and available data for the combination therapy of sirpiglenastat with checkpoint inhibitors. It includes detailed experimental protocols for key assays and summarizes the current understanding of the synergistic anti-tumor effects.
This compound (DRP-104) is a novel, broad-acting glutamine antagonist designed as a prodrug of 6-diazo-5-oxo-L-norleucine (DON). It is engineered for preferential activation within the tumor microenvironment, aiming to enhance its therapeutic window. By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts cancer cell proliferation and survival.[1][2] Furthermore, its mechanism of action extends to the tumor microenvironment (TME), where it remodels the metabolic landscape to favor anti-tumor immunity, providing a strong rationale for combination with immune checkpoint inhibitors.[3][4][5]
Preclinical Rationale for Combination Therapy
Cancer cells often exhibit a high demand for glutamine to fuel their rapid growth and proliferation. This "glutamine addiction" leads to the depletion of glutamine in the TME, which can impair the function of immune cells, such as T cells and Natural Killer (NK) cells, that also rely on this amino acid. This compound's primary mechanism is the irreversible inhibition of glutamine-utilizing enzymes, thereby directly targeting this metabolic vulnerability of cancer cells.
Beyond its direct cytotoxic effects, the inhibition of glutamine metabolism by this compound leads to a profound remodeling of the TME. Preclinical studies have shown that this metabolic reprogramming results in:
-
Enhanced Anti-Tumor Immune Activity: By increasing the availability of glutamine for immune cells, this compound can boost their anti-cancer functions.
-
Stimulation of Effector Immune Cells: An increase in the infiltration and activation of cytotoxic T lymphocytes (CTLs), NK cells, and NKT cells has been observed.
-
Reduction of Immunosuppressive Cells: this compound has been shown to decrease the populations of myeloid-derived suppressor cells (MDSCs) and polarize tumor-associated macrophages (TAMs) towards a more anti-tumor M1 phenotype.
This multifaceted immunomodulatory activity provides a strong basis for synergy with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies. ICIs work by releasing the "brakes" on the immune system, allowing it to recognize and attack cancer cells. By creating a more inflamed and immune-supportive TME, this compound can potentially enhance the efficacy of checkpoint blockade.
Preclinical Efficacy Data
Preclinical studies have demonstrated the synergistic anti-tumor activity of this compound in combination with checkpoint inhibitors in various cancer models. The following table summarizes key findings from a study in the CT26 colon cancer model.
| Treatment Group | Median Survival (days) | p-value vs. Vehicle | p-value vs. Monotherapy | Cures (%) |
| Vehicle | 17.5 | - | - | 0 |
| Anti-PD-1 (10 mg/kg) | 31.5 | <0.01 | - | 0 |
| This compound (0.5 mg/kg) | 36 | <0.001 | - | 0 |
| This compound (1.4 mg/kg) | 37 | <0.001 | - | 0 |
| This compound (0.5 mg/kg) + Anti-PD-1 (10 mg/kg) | 56 | <0.001 | <0.001 | 37.5 |
| This compound (1.4 mg/kg) + Anti-PD-1 (10 mg/kg) | >77 | <0.001 | <0.001 | 62.5 |
Data from a Dracen Pharmaceuticals presentation.
These data indicate that the combination of this compound and an anti-PD-1 antibody leads to a significant improvement in median survival and results in long-term durable cures in a substantial percentage of treated animals, demonstrating strong synergistic activity.
Clinical Development
This compound is currently being evaluated in a Phase 1/2a clinical trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 checkpoint inhibitor atezolizumab in patients with advanced solid tumors. Another clinical collaboration is underway to evaluate this compound in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with non-small cell lung cancer (NSCLC). These trials are designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of the combination therapies. While results from these trials have not yet been formally published, they will provide crucial insights into the clinical potential of this combination approach.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the preclinical evaluation of this compound in combination with checkpoint inhibitors.
In Vivo Efficacy Study in a Syngeneic Mouse Model (CT26)
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in the CT26 colon carcinoma model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
This compound (formulated for subcutaneous injection)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-1
-
Sterile PBS
-
Calipers for tumor measurement
-
Syringes and needles for cell inoculation and drug administration
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified incubator with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest CT26 cells during their logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle control for this compound subcutaneously according to the dosing schedule. Administer the isotype control antibody intraperitoneally.
-
This compound Monotherapy Group: Administer this compound subcutaneously at the desired dose and schedule (e.g., 0.5 mg/kg or 1.4 mg/kg, daily for 5 days on, 2 days off). Administer the isotype control antibody.
-
Anti-PD-1 Monotherapy Group: Administer the vehicle control for this compound. Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., 10 mg/kg, every 4 days).
-
Combination Therapy Group: Administer this compound and the anti-PD-1 antibody at their respective doses and schedules.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days until the tumor volume in the control group reaches the predetermined endpoint.
-
Record survival data. Euthanize mice when tumors exceed the maximum allowed size as per institutional guidelines or if they show signs of significant morbidity.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumor tissue harvested from treated mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1) and intracellular markers (e.g., FoxP3, Ki-67)
-
Fixation/Permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tumor Digestion and Single-Cell Suspension Preparation:
-
Excise tumors from euthanized mice and place them in cold RPMI-1640 medium.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, Collagenase D (e.g., 1 mg/mL), and DNase I (e.g., 100 U/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 and centrifuge.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature.
-
Add excess FACS buffer to stop the lysis and centrifuge.
-
-
Cell Staining:
-
Resuspend the cells in FACS buffer and count them.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (if applicable):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add antibodies for intracellular markers and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
-
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound and its synergy with checkpoint inhibitors.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing in vivo efficacy of combination therapy.
Logical Relationship of Combination Therapy
Caption: Contribution of each agent to the synergistic anti-tumor effect.
References
- 1. dracenpharma.com [dracenpharma.com]
- 2. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dracenpharma.com [dracenpharma.com]
- 4. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dracenpharma.com [dracenpharma.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Modulation by Sirpiglenastat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed as a prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1] It functions by inhibiting glutamine metabolism, a key pathway for the proliferation of many cancer cells.[1] This mechanism not only directly targets tumor cell metabolism but also significantly remodels the tumor microenvironment (TME), enhancing anti-tumor immune responses.[2] this compound is preferentially converted to its active form, DON, within the tumor, which helps to mitigate systemic toxicity.
Preclinical studies have demonstrated that this compound treatment leads to a profound immunomodulatory effect within the TME. This includes increased infiltration and activation of cytotoxic immune cells and a shift from an immunosuppressive to an immunostimulatory milieu. Flow cytometry is an indispensable tool for characterizing these changes, allowing for the precise identification and quantification of various immune cell subsets.
These application notes provide detailed protocols for the analysis of immune cell populations in murine tumor models following this compound treatment, based on findings from preclinical studies. The methodologies described herein cover the isolation of tumor-infiltrating lymphocytes (TILs), antibody staining for multi-color flow cytometry, and data analysis strategies to quantify the key changes in the immune landscape induced by this compound.
Data Presentation
The following tables summarize the quantitative changes in immune cell populations within the tumor microenvironment of MC38 tumor-bearing mice treated with this compound (0.5 mg/kg), as determined by flow cytometry.
Table 1: Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations
| Cell Population | Marker Profile | Vehicle Control (% of Live Cells) | This compound Treatment (% of Live Cells) | Expected Change |
| TILs | CD45+ | ~30% | ~60% | Increase |
| CD8+ T Cells | CD45+, CD3+, CD8+ | ~2% | ~5% | Increase |
| Proliferating CD8+ T Cells | CD45+, CD3+, CD8+, Ki67+ | ~0.5% | ~2% | Increase |
| CD4+ T Cells | CD45+, CD3+, CD4+ | ~2.5% | ~5% | Increase |
| NK Cells | CD45+, NK1.1+, CD3- | ~2% | ~6% | Increase |
| NKT Cells | CD45+, NK1.1+, CD3+ | ~0.1% | ~0.4% | Increase |
Table 2: Changes in Myeloid Cell Populations
| Cell Population | Marker Profile | Vehicle Control (% of CD45+ Cells) | This compound Treatment (% of CD45+ Cells) | Expected Change |
| Total Macrophages | CD45+, CD11b+, F4/80+ | ~30% | ~45% | Increase |
| M1 Macrophages | CD45+, CD11b+, F4/80+, CD86+, MHCII+ | Low | High | Increase (Polarization) |
| M2 Macrophages | CD45+, CD11b+, F4/80+, CD206+ | High | Low | Decrease (Polarization) |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD45+, CD11b+, Gr-1+ | High | Low | Decrease |
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the procedure for obtaining a single-cell suspension from solid tumors for flow cytometry analysis.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV
-
DNase I
-
ACK lysis buffer
-
70 µm and 40 µm cell strainers
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Excise tumor tissue and place it in a petri dish with cold RPMI 1640 medium.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube.
-
Add 10 mL of digestion buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Neutralize the enzymatic reaction by adding 20 mL of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Neutralize the ACK buffer by adding 10 mL of PBS and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS and pass it through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count viable cells using a hemocytometer or an automated cell counter. The cells are now ready for antibody staining.
References
Metabolomic Profiling of Tumors Treated with Sirpiglenastat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed as a prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] It is engineered for preferential activation within the tumor microenvironment, thereby delivering the active antagonist, DON, directly to cancer cells while minimizing systemic exposure.[1] Glutamine is a critical nutrient for rapidly proliferating cancer cells, supporting various metabolic pathways essential for their growth and survival. By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts tumor anabolism and key metabolic pathways. This application note provides a summary of the metabolomic changes observed in tumors following treatment with this compound and detailed protocols for performing such an analysis.
Mechanism of Action
This compound acts as a glutamine antagonist, competitively inhibiting glutamine-utilizing enzymes. This leads to a broad reprogramming of the tumor metabolome and the tumor microenvironment. The primary mechanism involves the inhibition of glutaminolysis, nucleotide synthesis, and the hexosamine biosynthesis pathway, among others. This metabolic disruption not only directly hinders tumor cell proliferation but also enhances anti-tumor immune responses.
Caption: Mechanism of action of this compound in a tumor cell.
Quantitative Metabolomic Data
Metabolomic profiling of MC38 tumor-bearing mice treated with this compound revealed significant, dose-dependent changes in tumor metabolism. A broad, unbiased analysis identified alterations in 869 biochemical metabolites. The following tables summarize the key findings, highlighting the most significantly affected pathways and representative metabolites.
Table 1: Summary of Altered Metabolic Pathways in Tumors Treated with this compound
| Metabolic Pathway | Effect of this compound Treatment |
| Glutaminolysis | Inhibited (leading to increased glutamine) |
| Nucleotide Synthesis (Purine & Pyrimidine) | Decreased |
| Amino Acid Metabolism | Altered (e.g., increased amino acid metabolites) |
| Hexosamine Biosynthesis | Decreased |
| NAD+ Synthesis and Salvage | Decreased |
| Glycolysis | Decreased (leading to increased glucose and fructose) |
| Tryptophan Catabolism | Decreased (leading to decreased kynurenine) |
| Glutathione Metabolism | Altered (leading to decreased cysteine and glutathione) |
Table 2: Relative Abundance of Key Metabolites in Tumors Treated with this compound (0.5 mg/kg)
| Metabolite | Metabolic Pathway | Change vs. Vehicle |
| Glutamine | Glutaminolysis | Increased |
| Glutamate | Glutaminolysis | Decreased |
| N-acetyl-aspartate (NAA) | Amino Acid Metabolism | Decreased |
| Orotate | Pyrimidine Synthesis | Decreased |
| UMP, UDP, UTP | Pyrimidine Synthesis | Decreased |
| IMP, GMP, GDP, GTP | Purine Synthesis | Decreased |
| AMP, ADP, ATP | Purine Metabolism | Increased ATP, Decreased AMP/ADP |
| UDP-glucose, UDP-galactose | Hexosamine Biosynthesis | Decreased |
| Kynurenine | Tryptophan Catabolism | Decreased |
| Cysteine | Glutathione Metabolism | Decreased |
| Glutathione | Glutathione Metabolism | Decreased |
| Glucose | Glycolysis | Increased |
Note: This table represents a summary of the key changes. For a complete dataset, refer to the original publication's supplementary materials.
Experimental Protocols
The following protocols provide a detailed methodology for the metabolomic profiling of tumor tissues treated with this compound, based on established and widely used untargeted LC-MS/MS platforms.
Experimental Workflow
Caption: Workflow for metabolomic profiling of tumor tissues.
In Vivo Dosing and Tumor Collection
-
Animal Model: Utilize a relevant tumor model, such as MC38 colon adenocarcinoma cells inoculated subcutaneously in C57BL/6 mice.
-
Treatment Groups: Establish vehicle control and this compound treatment groups. Dosing can be administered subcutaneously or intravenously. A typical dosing regimen might be 0.5 mg/kg, once daily for 5 consecutive days.
-
Tumor Collection: At a defined timepoint after the final dose (e.g., 30 minutes), euthanize the mice. Surgically excise the tumors.
-
Snap-Freezing: Immediately snap-freeze the collected tumor tissue in liquid nitrogen to quench metabolic activity.
-
Storage: Store the frozen tumor samples at -80°C until further processing.
Sample Preparation for Metabolomic Analysis
-
Materials:
-
Pre-chilled (-20°C) extraction solvent (e.g., 80% methanol).
-
Homogenizer (e.g., bead beater).
-
Microcentrifuge tubes.
-
Centrifuge capable of 4°C and >15,000 x g.
-
Vacuum concentrator (e.g., SpeedVac).
-
-
Procedure:
-
Weigh the frozen tumor tissue (typically 20-50 mg).
-
Add a precise volume of cold extraction solvent to the tissue in a homogenizer tube.
-
Homogenize the tissue thoroughly.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator without heat.
-
Store the dried metabolite extracts at -80°C until analysis.
-
Untargeted LC-MS/MS Analysis
This protocol is based on a global, untargeted metabolomics platform, such as that provided by Metabolon, Inc.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution tandem mass spectrometer (MS/MS) (e.g., Thermo Scientific Q Exactive).
-
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC method (e.g., a specific volume of injection solvent).
-
-
Chromatographic Separation:
-
Employ multiple chromatography methods to achieve broad coverage of metabolites with varying physicochemical properties. This typically includes:
-
Reversed-phase (RP) chromatography for nonpolar and weakly polar metabolites.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
-
-
Use a gradient elution with appropriate mobile phases for each column.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ionization modes to detect a wide range of metabolites.
-
Acquire full scan mass spectra over a defined m/z range.
-
Perform data-dependent MS/MS scans to obtain fragmentation patterns for metabolite identification.
-
Data Processing and Analysis
-
Data Extraction and Peak Identification:
-
Process the raw LC-MS data using specialized software to extract ion chromatograms, identify peaks, and perform peak alignment across samples.
-
-
Metabolite Identification:
-
Identify metabolites by comparing their m/z, retention time, and fragmentation patterns to a comprehensive library of authenticated standards.
-
-
Data Normalization:
-
Normalize the data to account for variations in sample amount (e.g., by tissue weight).
-
-
Statistical Analysis:
-
Perform statistical analyses (e.g., t-tests, ANOVA) to identify metabolites that are significantly different between treatment groups.
-
Utilize multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to visualize the overall metabolic changes and identify key differentiating metabolites.
-
-
Pathway Analysis:
-
Use pathway analysis software (e.g., MetaboAnalyst) to map the significantly altered metabolites to known metabolic pathways to understand the biological implications of the observed changes.
-
Conclusion
Metabolomic profiling is a powerful tool for elucidating the mechanism of action of novel therapeutics like this compound. The data clearly demonstrates that this compound induces a profound and broad reprogramming of tumor metabolism, consistent with its design as a glutamine antagonist. These metabolic alterations provide a strong rationale for its continued development as a cancer therapeutic, both as a monotherapy and in combination with other agents such as immune checkpoint inhibitors. The protocols outlined here provide a robust framework for researchers to conduct similar studies to further investigate the metabolic effects of this compound and other metabolism-targeting anti-cancer drugs.
References
- 1. metabolon.com [metabolon.com]
- 2. metabolon.com [metabolon.com]
- 3. Metabolon's Metabolomic Platform and Services Cited in More Than 3,000 Peer-Reviewed Articles across Life Sciences, Pharmaceutical/Biotech, and Applied Sciences [prnewswire.com]
- 4. Metabolon Unveils New Integrated Bioinformatics Platform [newswire.ca]
Sirpiglenastat Subcutaneous Injection Protocol for Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpiglenastat (DRP-104) is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] As a glutamine antagonist, this compound has demonstrated potential in anticancer therapy by directly targeting tumor metabolism and concurrently stimulating a powerful antitumor immune response.[4][5] This document provides detailed application notes and protocols for the subcutaneous administration of this compound to mice, based on preclinical data.
This compound is designed to be an inactive prodrug that is preferentially converted to its active form, DON, within the tumor microenvironment. This targeted activation minimizes systemic toxicity while maximizing the therapeutic effect. DON works by irreversibly inhibiting multiple enzymes that are dependent on glutamine, a critical amino acid for rapidly proliferating cancer cells. This inhibition disrupts tumor anabolism and key metabolic pathways, leading to direct antitumor activity. Furthermore, by remodeling the tumor microenvironment, this compound enhances the infiltration and activity of various immune cells, including T cells, NK cells, and NKT cells, while reducing immunosuppressive cells.
Mechanism of Action
Upon administration, this compound is converted to DON, which acts as a broad glutamine antagonist. DON irreversibly inhibits several key enzymes involved in glutamine metabolism, thereby disrupting pathways essential for tumor cell growth and survival, such as purine (B94841) and pyrimidine (B1678525) biosynthesis, hexosamine biosynthesis, and glutaminolysis. This metabolic disruption not only directly hinders tumor proliferation but also modulates the tumor microenvironment to be more favorable for an anti-tumor immune response. By increasing the presence and activity of effector immune cells, this compound potentiates the body's own defense mechanisms against cancer.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving subcutaneous administration of this compound in mice.
Table 1: In Vivo Antitumor Efficacy of this compound in MC38 Syngeneic Model
| Dosage (mg/kg) | Dosing Schedule | Mouse Strain | Tumor Growth Inhibition (TGI) | Reference |
| 0.5 | Once daily for 5 days | C57BL/6 | 96% | |
| 1.4 | Once daily for 5 days | C57BL/6 | 101% | |
| 0.03 | Once daily for 5 days | C57BL/6 | Dose-dependent |
Table 2: In Vivo Antitumor Efficacy of this compound in CT26 Syngeneic Model
| Dosage (mg/kg) | Dosing Schedule | Mouse Strain | Tumor Growth Inhibition (TGI) | Median Survival (days) | Reference |
| 0.5 | Once daily for 5 days | BALB/c | 90% at day 12 | 36 |
Experimental Protocols
Formulation of this compound for Injection
For in vivo studies, this compound can be formulated in a vehicle suitable for subcutaneous injection. A common formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.
Example Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the desired final concentration.
Note: The final concentration of DMSO should be kept low (typically below 10%) to avoid toxicity in mice.
Subcutaneous Injection Protocol in Mice
This protocol outlines the steps for subcutaneous administration of this compound to mice.
Materials:
-
This compound formulation
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Appropriate personal protective equipment (PPE)
-
Animal scale
-
Sharps container
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct injection volume based on its body weight and the desired dosage.
-
Allow the this compound formulation to reach room temperature if stored refrigerated.
-
-
Restraint:
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. The scruffing method is commonly used for subcutaneous injections. Grasp the loose skin over the shoulders firmly to immobilize the head and body.
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
If multiple injections are required over time, alternate injection sites.
-
-
Injection:
-
Swab the injection site with a 70% alcohol wipe and allow it to dry.
-
Create a "tent" of skin by lifting the loose skin at the injection site.
-
Insert the needle, with the bevel facing up, at the base of the skin tent at a shallow angle.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Slowly depress the plunger to administer the full volume of the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
Continue to monitor the animals regularly throughout the course of the study.
-
-
Disposal:
-
Dispose of all used needles and syringes in a designated sharps container immediately after use.
-
Caption: Experimental workflow for subcutaneous injection.
References
Assessing Tumor Growth Inhibition with Sirpiglenastat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed for targeted delivery to the tumor microenvironment. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), this compound is engineered to be preferentially activated within tumor cells, thereby minimizing systemic toxicity.[1][2] This targeted approach allows for the effective inhibition of multiple glutamine-utilizing enzymes, which are crucial for the rapid proliferation and survival of many cancer cells.[2] By disrupting tumor cell metabolism, this compound not only directly impedes cancer cell growth but also remodels the tumor microenvironment to enhance anti-tumor immune responses.[3][4] These application notes provide a summary of preclinical data and detailed protocols for assessing the tumor growth inhibition effects of this compound.
Mechanism of Action
This compound functions as a glutamine mimic, irreversibly inhibiting numerous enzymes involved in glutamine metabolism. This broad antagonism disrupts several key metabolic pathways essential for cancer cells, including nucleotide synthesis, the hexosamine biosynthesis pathway, and redox homeostasis. Unlike healthy cells, many tumors exhibit "glutamine addiction," making them particularly vulnerable to this metabolic disruption. Furthermore, by altering the metabolic landscape of the tumor microenvironment, this compound can enhance the infiltration and activity of anti-tumor immune cells such as T cells and natural killer (NK) cells, while reducing immunosuppressive cell populations.
Data Presentation
In Vivo Efficacy of this compound in Syngeneic Mouse Models
The following tables summarize the tumor growth inhibition (TGI) observed in preclinical studies with this compound.
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MC38 (Colon Carcinoma) | C57BL/6 | This compound (0.5 - 1.4 mg/kg, s.c.) | 5 days on, 2 days off | 96% - 101% | |
| CT26 (Colon Carcinoma) | BALB/c | This compound (0.5 mg/kg, s.c.) | Once daily for 5 days | 90% at day 12 | |
| H22 (Hepatocellular Carcinoma) | - | This compound (0.5 mg/kg, s.c.) | - | Significant Inhibition |
Response Criteria in Lung Cancer Patient-Derived Xenograft (PDX) and Syngeneic Models
| Response Category | Tumor Growth Inhibition (TGI) |
| Responder | ≥80% |
| Partial Responder | 30-80% |
| Non-responder | 0-30% |
Data from Dracen Pharmaceuticals presentation.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DRP-104)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or C57BL/6)
-
Cancer cell line (e.g., MC38)
-
Matrigel (optional)
-
This compound (DRP-104)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and schedule (e.g., daily subcutaneous injection for 5 days followed by a 2-day break).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sirpiglenastat (DRP-104) Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sirpiglenastat (DRP-104) in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear protocols for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as DRP-104) is a clinical-stage prodrug of the broad-spectrum glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] this compound itself is inactive but is preferentially converted to its active form, DON, within the tumor microenvironment.[1] DON works by irreversibly inhibiting multiple enzymes that are dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells. This dual action leads to direct tumor cell growth inhibition and a remodeling of the tumor microenvironment, which enhances the body's anti-tumor immune response.
Q2: What are the recommended starting doses for this compound in in vivo mouse studies?
A2: Based on preclinical studies, effective doses of this compound in mouse models of cancer typically range from 0.5 mg/kg to 3 mg/kg, administered subcutaneously. The optimal dose will vary depending on the tumor model and the experimental endpoint. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q3: How should this compound be formulated for in vivo administration?
A3: A commonly used formulation for subcutaneous injection of this compound in mice is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water. It is crucial to ensure the compound is fully dissolved to ensure accurate dosing.
Q4: What are the expected anti-tumor effects of this compound in vivo?
A4: this compound has demonstrated significant single-agent anti-tumor activity in various preclinical models, including syngeneic mouse models and patient-derived xenografts (PDX). It has been shown to inhibit tumor growth and, in some cases, lead to tumor regression. Furthermore, this compound can enhance the efficacy of immune checkpoint inhibitors.
Q5: What pharmacodynamic markers can be used to confirm this compound activity in vivo?
A5: A key pharmacodynamic marker for this compound activity is the ratio of glutamine to glutamate (B1630785) in plasma and tumor tissue. A significant increase in this ratio indicates successful target engagement and inhibition of glutamine metabolism. Additionally, changes in the tumor immune infiltrate, such as an increase in CD8+ T cells and a decrease in myeloid-derived suppressor cells (MDSCs), can be assessed by flow cytometry or immunohistochemistry.
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy.
-
Question: We are not observing the expected tumor growth inhibition with this compound treatment. What could be the issue?
-
Answer:
-
Dosage: The dosage may be too low for your specific tumor model. Consider performing a dose-escalation study to identify a more effective dose.
-
Treatment Schedule: The frequency and duration of treatment may need optimization. Some studies have used a daily dosing schedule for 5 days, while others have used a 5-days-on, 2-days-off schedule.
-
Tumor Model: The sensitivity to glutamine antagonism can vary between different tumor types. Ensure that your chosen cell line or PDX model is known to be dependent on glutamine metabolism.
-
Drug Formulation and Administration: Confirm that the drug is completely solubilized and that the subcutaneous injections are being administered correctly to ensure proper absorption.
-
Issue 2: Animal toxicity or weight loss.
-
Question: Our mice are experiencing significant weight loss and other signs of toxicity. How can we mitigate this?
-
Answer:
-
Dosage Reduction: The current dose may be too high. Try reducing the dose to a lower, better-tolerated level.
-
Treatment Breaks: Introducing treatment-free days (e.g., a 5-days-on, 2-days-off schedule) can help reduce cumulative toxicity.
-
Supportive Care: Ensure the animals have easy access to food and water. In some cases, providing nutritional supplements may be beneficial.
-
Monitor Animal Health: Closely monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance. If severe toxicity is observed, consider humane endpoints.
-
Issue 3: Variability in tumor response between animals.
-
Question: We are seeing a wide range of tumor responses in our treatment group. How can we improve consistency?
-
Answer:
-
Tumor Implantation: Ensure consistent tumor cell numbers and injection technique during tumor implantation to minimize variability in initial tumor size.
-
Animal Health and Age: Use animals of the same age and sex, and ensure they are healthy and housed in a consistent environment.
-
Drug Formulation: Prepare a fresh batch of the drug formulation for each set of injections to avoid degradation and ensure consistent concentration.
-
Randomization: Properly randomize the animals into treatment and control groups based on tumor size before starting treatment.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model (e.g., MC38 in C57BL/6 mice)
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous syngeneic tumor model.
Materials:
-
This compound (DRP-104)
-
Vehicle solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
MC38 colon adenocarcinoma cells
-
6-8 week old female C57BL/6 mice
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Implantation:
-
Harvest and wash the MC38 cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they reach an average volume of approximately 100-150 mm³.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation at the desired concentration (e.g., 0.5 mg/mL for a 0.5 mg/kg dose in a 20g mouse).
-
Administer this compound or vehicle control subcutaneously on the opposite flank of the tumor, according to the chosen treatment schedule (e.g., once daily for 5 consecutive days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry).
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| MC38 | C57BL/6 | 0.5 | Subcutaneous | Once daily x 5 days | Not explicitly stated, but significant | |
| CT26 | BALB/c | 0.5 | Subcutaneous | Once daily x 5 days | 90% at day 12 | |
| H22 | - | 0.5 | Subcutaneous | - | Significant |
Table 2: Summary of this compound Response in Lung Cancer Models
| Model Type | Response Category | Definition |
| PDX, Xenograft, Syngeneic | Responder | ≥80% tumor growth inhibition |
| Partial Responder | 30-80% tumor growth inhibition | |
| Non-responder | 0-30% tumor growth inhibition | |
| (Data adapted from a study on hypermetabolic lung tumors) |
Visualizations
Caption: this compound's mechanism of action in the tumor microenvironment.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (DRP-104) Induces Anti-tumor Efficacy Through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate & Adaptive Immune Systems [u-labex.com]
- 4. researchgate.net [researchgate.net]
Sirpiglenastat stability in DMSO and other solvents
Welcome to the technical support center for Sirpiglenastat (DRP-104). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the handling and stability of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble in DMSO at concentrations ranging from 88 mg/mL to 100 mg/mL.[1][3] For in vivo studies, complex formulations involving DMSO, PEG300, Tween-80, and water or saline have been described.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C for up to 3 years is recommended. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month. It is important to use tightly sealed vials to prevent DMSO from absorbing water, which can reduce the solubility of the compound.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is reported to be insoluble in water. For experiments requiring aqueous buffers, it is common practice to first dissolve the compound in 100% DMSO to create a high-concentration stock solution and then dilute this stock solution into the aqueous buffer.
Q4: What is the mechanism of action of this compound?
A4: this compound (also known as DRP-104) is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist. It is designed to be preferentially activated within the tumor microenvironment. By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts cancer cell metabolism and proliferation. This action also leads to an accumulation of glutamine in the tumor microenvironment, which can enhance the proliferation and activation of anti-tumor T-cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution. | The solubility limit has been exceeded. | Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. |
| The DMSO used has absorbed moisture. | Use fresh, anhydrous-grade DMSO to prepare stock solutions. Store DMSO properly to prevent water absorption. | |
| Improper storage of the stock solution. | Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Variability in experimental results. | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous solutions at room temperature or 37°C. |
| Inconsistent final DMSO concentration in experiments. | Ensure the final concentration of DMSO is consistent across all experimental conditions, including controls. For cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced effects. | |
| Low or no activity in a cell-based assay. | The compound has degraded. | Confirm the integrity of your stock solution. If degradation is suspected, prepare a fresh stock solution from solid compound. |
| The compound has precipitated out of the aqueous medium. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider lowering the final concentration of this compound. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 88 - 100 mg/mL (199.32 - 226.51 mM) | |
| Ethanol | 22 mg/mL | |
| Water | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations | Reference |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Use tightly sealed vials to prevent water absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can also be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Method for Assessing this compound Stability in Solution
-
Materials:
-
This compound stock solution in DMSO
-
Solvent of interest (e.g., cell culture medium, PBS)
-
Incubator set to the desired experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column and detection method
-
-
Procedure:
-
Time Point 0 (T=0):
-
Prepare a solution of this compound in the solvent of interest at the final working concentration.
-
Immediately take an aliquot of this solution and quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC to determine the initial peak area of this compound.
-
-
Incubation:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Subsequent Time Points (e.g., T=2h, 6h, 24h, 48h):
-
At each designated time point, take an aliquot of the incubated solution.
-
Process the sample as described in step 1 (quench, centrifuge, transfer to HPLC vial).
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for compound precipitation.
References
Troubleshooting Sirpiglenastat solubility issues
Welcome to the technical support center for Sirpiglenastat (DRP-104). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as DRP-104, is a prodrug of 6-diazo-5-oxo-L-norleucine (DON)[1]. DON is a broad-acting glutamine antagonist that irreversibly inhibits multiple enzymes involved in glutamine metabolism[2][3]. By blocking these pathways, this compound disrupts the metabolic processes that cancer cells rely on for proliferation and survival, leading to cell death[2][3]. Additionally, it has been shown to remodel the tumor microenvironment and stimulate both the innate and adaptive immune systems. This compound is designed to be preferentially converted to its active form, DON, within tumors, which may reduce systemic toxicity.
Q2: What are the general recommendations for storing this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments. For short-term use (within one week), aliquots can be stored at 4°C.
Troubleshooting this compound Solubility
Issues with solubility can be a significant hurdle in experimental workflows. Below are common problems and solutions for dissolving this compound.
Problem 1: this compound is not dissolving in my chosen solvent.
-
Solution: Ensure you are using a recommended solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. If you are still experiencing issues, consider the following:
-
Sonication: Use a bath sonicator to aid dissolution. Brief periods of sonication can help break up particulates and enhance solubility.
-
Gentle Heating: Gentle warming of the solution can also improve solubility. However, be cautious with temperature to avoid degradation of the compound.
-
Fresh Solvent: Ensure your DMSO is of high quality and not old or exposed to moisture, as this can affect its solvating properties.
-
Problem 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced toxicity. It is crucial to perform a vehicle control experiment to assess any effects of the solvent on your cells.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution.
-
Formulation for in vivo studies: For animal experiments, specific formulations are recommended to maintain solubility and bioavailability. Refer to the Experimental Protocols section for detailed recipes.
-
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | 90.5 mg/mL (204.99 mM) | Sonication is recommended. | |
| DMSO | 88 mg/mL (199.32 mM) | Use fresh, moisture-free DMSO. | |
| DMSO | 1-10 mg/mL | Described as "sparingly soluble". | |
| Ethanol | 22 mg/mL | ||
| Water | Insoluble |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo experiments.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prepare solutions for cell culture.
-
Solvent Preparation: Use anhydrous, sterile-filtered DMSO.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution: If necessary, use a sterile sonicator or gentle warming to fully dissolve the compound. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
For in vivo studies, a co-solvent system is often required to maintain solubility upon injection.
Formulation A (PEG300/Tween-80/Saline):
This protocol yields a clear solution of at least 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Finally, add 4.5 volumes of saline to reach the final desired concentration. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Formulation B (SBE-β-CD in Saline):
This protocol also yields a clear solution of at least 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution and mix thoroughly. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
Visualizing this compound's Mechanism and Workflow
This compound's Impact on Glutamine Metabolism
This compound acts as a prodrug, delivering its active form, DON, to the tumor. DON then broadly inhibits multiple enzymes that are dependent on glutamine, a critical nutrient for cancer cell growth and survival.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical flow for troubleshooting common solubility problems encountered with this compound.
References
Sirpiglenastat Subcutaneous Injection Formulation: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the formulation of Sirpiglenastat for subcutaneous injection. The information herein is intended to assist researchers in their experimental work. It is important to note that the specific formulation of this compound used in clinical trials is proprietary. The guidance provided is based on publicly available preclinical data and general principles of subcutaneous drug formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as DRP-104) is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist.[1][2] It is designed to be preferentially activated within the tumor microenvironment.[3] By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts cancer cell proliferation and survival.[4] Additionally, it modulates the tumor microenvironment to enhance anti-tumor immune responses.[5]
Q2: What is the recommended route of administration for this compound in preclinical studies?
Preclinical studies have utilized both intravenous (IV) and subcutaneous (SC) administration of this compound. The subcutaneous route is being explored for its potential for sustained release and improved patient convenience.
Q3: What are the known formulation types for this compound?
Dracen Pharmaceuticals has developed both intravenous and subcutaneous suspension formulations of this compound with long-term stability. While the exact composition of the clinical subcutaneous formulation is not publicly disclosed, a formulation used in preclinical research has been reported.
Q4: What are the potential stability issues with a this compound subcutaneous formulation?
As a prodrug, this compound's stability is crucial. Potential issues could include chemical degradation of the active pharmaceutical ingredient (API), physical instability of the suspension such as aggregation or precipitation, and issues related to the formulation excipients.
Q5: How should a this compound subcutaneous formulation be stored?
Specific storage conditions will depend on the final formulation. However, based on general guidance for similar compounds, it is recommended to store the formulation protected from light and at controlled refrigerated temperatures (2-8°C) unless otherwise specified.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and handling of a this compound subcutaneous suspension formulation for experimental use.
| Issue | Potential Cause | Recommended Action |
| Poor Solubility/Precipitation | - Incorrect solvent or pH- Low temperature- High drug concentration | - Use a co-solvent system (e.g., DMSO, PEG300) as reported in preclinical studies.- Gently warm the solution (if the compound is thermally stable).- Optimize the pH of the buffer system.- Reduce the drug concentration. |
| Particle Aggregation/Caking | - Improper dispersion- Inadequate wetting agent- Electrostatic interactions | - Ensure thorough mixing during preparation.- Incorporate a suitable surfactant (e.g., Polysorbate 80).- Optimize the ionic strength of the formulation. |
| High Viscosity | - High concentration of drug or excipients | - Reduce the concentration of the API or viscosity-modifying excipients.- Evaluate alternative suspending agents. |
| Injection Site Reaction (in animal models) | - Non-physiological pH or osmolality- Irritating excipients- Needle gauge too large | - Adjust the pH to a physiologically tolerated range (typically 5.0-8.0).- Ensure the formulation is iso-osmotic.- Use biocompatible excipients.- Select an appropriate needle size for the animal model. |
| Inconsistent Dosing | - Inhomogeneous suspension- Syringe clogging | - Ensure the suspension is uniformly dispersed before each administration by gentle swirling or inversion.- Use a larger gauge needle if necessary and compatible with the injection site. |
Experimental Protocols
I. Preparation of a Preclinical this compound Subcutaneous Suspension
This protocol is based on a formulation described for research purposes. Researchers should adapt this protocol based on their specific experimental needs and perform appropriate stability and characterization studies.
Materials:
-
This compound (DRP-104) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a stock solution. Gentle warming and sonication may be used to aid dissolution.
-
In a separate sterile vial, prepare the vehicle by mixing PEG300, Tween-80, and sterile saline in the desired proportions. For example, a vehicle could be composed of 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the this compound-DMSO stock solution to the vehicle while stirring continuously to form a suspension.
-
Continue stirring for a predetermined time to ensure a uniform suspension.
-
Visually inspect the suspension for any aggregates or precipitation.
-
Aseptically fill the final suspension into sterile vials.
II. Characterization of the Subcutaneous Suspension
a) Particle Size Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Purpose: To determine the mean particle size and size distribution of the suspended this compound particles. This is critical for predicting in vivo dissolution and absorption.
-
Procedure: Dilute the suspension in a suitable dispersant and analyze using the instrument's standard operating procedure.
b) Physical Stability Assessment:
-
Method: Visual inspection, microscopy, and particle size analysis over time.
-
Purpose: To assess the tendency for particle aggregation, crystal growth, and sedimentation.
-
Procedure: Store the suspension under various conditions (e.g., 2-8°C, room temperature) and analyze at specified time points.
c) In Vitro Release Study:
-
Method: Dialysis bag method or Franz diffusion cell.
-
Purpose: To evaluate the rate at which this compound is released from the suspension into a release medium, mimicking in vivo conditions.
-
Procedure: Place the suspension in the donor chamber and a physiological buffer in the receptor chamber, separated by a semi-permeable membrane. Sample the receptor chamber at various time points and analyze for this compound concentration using a validated analytical method (e.g., HPLC).
Data Presentation
Table 1: Example Preclinical Formulation of this compound for Subcutaneous Injection
| Component | Example Concentration | Purpose |
| This compound | 0.5 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 10% | Co-solvent |
| PEG300 | 40% | Co-solvent/Viscosity modifier |
| Polysorbate 80 | 5% | Wetting agent/Surfactant |
| Saline (0.9%) | 45% | Vehicle/Tonicity agent |
Note: This is an example formulation and may require optimization for specific applications.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for formulation.
References
Technical Support Center: Sirpiglenastat (DRP-104) Working Solutions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation of fresh Sirpiglenastat (DRP-104) working solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3] It is sparingly soluble in DMSO, with reported solubilities ranging from 1-10 mg/mL up to 90.5 mg/mL.[1][2] For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C, where they are stable for up to 6 months to a year. For short-term storage (up to 1 month), -20°C is suitable.
Q3: My this compound solution shows precipitation. What should I do?
A3: If precipitation occurs during preparation, you can gently heat the solution and/or use sonication to aid dissolution.
Q4: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?
A4: For in vitro cell experiments, the final concentration of DMSO should generally not exceed 0.1%. If a higher concentration is necessary, it is crucial to run a solvent-negative control to assess its effect on the cells. For in vivo experiments in normal mice, the DMSO concentration should be kept below 10%. For more sensitive models like nude or transgenic mice, a concentration below 2% is recommended.
Q5: How often should I prepare the working solution for in vivo studies?
A5: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation of in vivo formulation. | Incomplete dissolution or mixing of components. | Gently heat and/or sonicate the solution to aid dissolution. Ensure thorough mixing after the addition of each solvent in the specified order. |
| Reduced solubility of this compound in DMSO. | The DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO for the preparation of stock solutions. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment, especially for in vivo studies. |
| Observed toxicity in cell culture or animal models. | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of DMSO is within the recommended limits for your specific model. Always include a vehicle control group in your experiments to assess solvent effects. |
Quantitative Data Summary
Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 441.48 g/mol | |
| Solubility in DMSO | Sparingly soluble (1-10 mg/mL) to 90.5 mg/mL (204.99 mM) | |
| Solubility in Ethanol | 22 mg/mL | |
| Solubility in Water | Insoluble | |
| Powder Storage | -20°C for up to 3 years | |
| Stock Solution Storage (-80°C) | Up to 1 year | |
| Stock Solution Storage (-20°C) | Up to 1 month |
Experimental Protocols
Preparation of this compound Stock Solution (in DMSO)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or as high as 90.5 mg/mL).
-
If necessary, sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Preparation of this compound Working Solution for In Vivo Studies
Below are examples of formulations used for in vivo experiments. It is crucial to add and mix each solvent in the order listed.
Formulation 1:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Formulation 2:
-
Dissolve this compound in a vehicle of 5% Ethanol, 5% Tween-80, and 90% PBS.
Formulation 3:
-
Prepare a stock solution of this compound in DMSO (e.g., 88 mg/mL).
-
To prepare 1 mL of working solution, take 50 µL of the clarified DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 500 µL of ddH₂O to adjust the final volume to 1 mL.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Enhancing Sirpiglenastat Efficacy in Resistant Cell Lines
Welcome to the technical support center for Sirpiglenastat (DRP-104). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding this compound efficacy, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (DRP-104) is an investigational broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to be preferentially activated within the tumor microenvironment.[1][2][3] Its primary mechanism of action is the direct and irreversible inhibition of multiple enzymes involved in glutamine metabolism.[3] This disruption of glutamine metabolism leads to a halt in the proliferation of rapidly growing tumor cells and induces cell death.[3] Beyond its direct antitumor effects, this compound also remodels the tumor microenvironment by stimulating both the innate and adaptive immune systems.
Q2: We are observing reduced efficacy of this compound in our cell line. What are the potential mechanisms of resistance?
Reduced sensitivity to this compound can arise from metabolic reprogramming within the cancer cells. Two primary mechanisms have been suggested:
-
Upregulation of Glutamine Synthetase (GS): Cancer cells can develop resistance to glutamine deprivation by increasing the expression and activity of glutamine synthetase (GS). This enzyme allows the cells to synthesize their own glutamine from glutamate (B1630785) and ammonia, thereby bypassing the blockade of glutamine uptake and utilization imposed by this compound.
-
Activation of Compensatory Signaling Pathways: In response to the metabolic stress induced by this compound, cancer cells may activate alternative survival pathways. One such compensatory mechanism is the upregulation of the Extracellular signal-regulated kinase (ERK) signaling pathway. Increased ERK signaling can promote cell survival and proliferation, counteracting the cytotoxic effects of this compound.
Q3: How can we determine if our resistant cell line has upregulated glutamine synthetase or activated ERK signaling?
To investigate these potential resistance mechanisms, the following experimental approaches are recommended:
-
Glutamine Synthetase (GS) Activity Assay: You can measure the enzymatic activity of GS in your resistant cell line compared to a sensitive control line. A significant increase in GS activity in the resistant line would suggest this as a resistance mechanism.
-
Western Blotting for Phospho-ERK (p-ERK): To assess the activation of the ERK pathway, you can perform a Western blot to detect the levels of phosphorylated ERK (p-ERK). An increase in the p-ERK/total ERK ratio in the resistant cell line would indicate the activation of this compensatory signaling pathway.
Q4: What strategies can we employ to overcome this compound resistance in our cell lines?
Based on the potential resistance mechanisms, several combination therapy strategies can be explored:
-
Combination with an ERK Inhibitor: If your resistant cells show elevated ERK signaling, a combination of this compound with an ERK pathway inhibitor, such as trametinib, may be effective. This dual approach would simultaneously block glutamine metabolism and the compensatory survival pathway.
-
Combination with a Glutamine Synthetase Inhibitor: If increased GS activity is identified as the resistance mechanism, combining this compound with a GS inhibitor could restore sensitivity.
-
Combination with Immune Checkpoint Inhibitors: this compound has been shown to synergize with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. This is particularly relevant for in vivo studies and may be effective even in the absence of specific metabolic resistance mechanisms by enhancing the anti-tumor immune response. This approach has shown promise in models of non-small cell lung cancer (NSCLC) with KEAP1 mutations.
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Response to this compound is Less Than Expected
Possible Cause 1: High Glutamine Concentration in Culture Media
The efficacy of this compound is dependent on the concentration of glutamine in the cell culture medium. Higher levels of glutamine can outcompete the drug, leading to reduced efficacy.
Troubleshooting Steps:
-
Review Media Composition: Check the glutamine concentration in your cell culture medium.
-
Titrate Glutamine Levels: Perform a dose-response experiment with this compound in media containing varying concentrations of glutamine (e.g., 0.5 mM, 1 mM, 2 mM, and 4 mM) to determine the optimal concentration for your experiments. It has been observed that cells are significantly more sensitive to DON (the active form of this compound) in lower glutamine concentrations.
Possible Cause 2: Intrinsic or Acquired Resistance
Your cell line may have inherent resistance or have developed resistance over time.
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: As outlined in the FAQs, assess for upregulation of glutamine synthetase and activation of the ERK signaling pathway.
-
Implement Combination Therapy: Based on your findings, consider a combination therapy approach with an ERK inhibitor or a glutamine synthetase inhibitor.
Issue 2: Inconsistent Results in In Vivo Studies
Possible Cause: Immunocompromised Animal Model
The anti-tumor efficacy of this compound is partly mediated by its ability to modulate the immune system. Using immunocompromised animal models may not fully capture the therapeutic potential of the drug.
Troubleshooting Steps:
-
Select Appropriate Animal Model: Whenever possible, use immunocompetent syngeneic mouse models to evaluate the efficacy of this compound.
-
Consider Combination with Immunotherapy: In vivo studies have shown a synergistic effect when this compound is combined with checkpoint inhibitors. This combination may enhance efficacy, especially in tumors that are non-responsive to checkpoint inhibitors alone.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's efficacy and combination therapies.
Table 1: Glutamine-Dependent Cytotoxicity of this compound's Active Form (DON)
| Cell Line | Glutamine Concentration | IC50 Shift (vs. 4 mM Glutamine) |
| MC38 | 0.5 mM | 300.7-fold decrease |
Data adapted from a study on the active metabolite of this compound, DON.
Table 2: In Vivo Tumor Growth Inhibition by this compound Monotherapy
| Animal Model | This compound Dose | Tumor Growth Inhibition (TGI) |
| MC38 Mouse Colon Cancer | 0.5 - 1.4 mg/kg | 96% - 101% |
| CT26 Bearing Mice | 0.5 mg/kg | 90% at day 12 |
| H22 Model | 0.5 mg/kg | Significant inhibition |
**
Table 3: Synergistic Efficacy of this compound with Anti-PD-1/PD-L1 Therapy in In Vivo Models
| Animal Model | Treatment Combination | Median Survival (days) | Long-term Cures |
| CT26 | This compound (1.4 mg/kg) + anti-PD-1 | >77 | 62.5% |
| CT26 | This compound (0.5 mg/kg) + anti-PD-1 | 56 | 37.5% |
| H22 | This compound (1.4 mg/kg) + anti-PD-L1 | 94 | 50% |
| H22 | This compound (0.7 mg/kg) + anti-PD-L1 | 76.5 | 12.5% |
**
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for p-ERK and Total ERK
This protocol is used to determine the activation of the ERK signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to use as a loading control.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
Glutamine Synthetase (GS) Activity Assay
This colorimetric assay measures the enzymatic activity of GS.
Materials:
-
Cell lysates
-
Assay buffer (containing imidazole, L-glutamine, hydroxylamine, sodium arsenate, MnCl2, and ADP)
-
Stop solution (containing FeCl3, HCl, and trichloroacetic acid)
-
Microplate reader
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Add 20-40 µg of protein to a 96-well plate.
-
Add an equal volume of assay buffer and incubate at 37°C for 2-6 hours.
-
Add an equal volume of stop solution to terminate the reaction.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the GS activity based on a standard curve generated with known concentrations of γ-glutamylhydroxamate.
Visualizations
Caption: this compound's mechanism of action.
Caption: Overcoming this compound resistance.
Caption: Workflow for investigating resistance.
References
- 1. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – Glutamine Antagonist for Cancer Research [benchchem.com]
- 3. This compound | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Sirpiglenastat (DRP-104) Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sirpiglenastat (DRP-104) in long-term experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are planning a long-term efficacy study with this compound. How do we adapt the dosing schedule from shorter-term protocols?
A1: Adapting this compound for long-term studies requires careful consideration of the balance between maintaining therapeutic efficacy and minimizing cumulative toxicity. While short-term studies have utilized daily dosing schedules, continuous daily administration over several months may not be feasible.
Recommended Approach:
-
Intermittent Dosing: Transition from a continuous daily schedule to an intermittent one. A common starting point is a "5 days on, 2 days off" cycle, which has been used in preclinical models.[1] For longer studies, you might consider extending the "off" period (e.g., "5 days on, 5 days off" or "one week on, one week off").
-
Dose De-escalation: If signs of toxicity emerge during the study, consider reducing the dose. Preclinical studies have shown efficacy at doses ranging from 0.5 mg/kg to 1.4 mg/kg.[2] Starting with a dose in the lower end of this range for long-term studies is advisable.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Monitoring: Regularly collect plasma and tumor tissue samples (if feasible) to monitor drug levels and target engagement. This will help ensure that the adjusted schedule maintains a therapeutic window.
Troubleshooting:
-
Issue: Significant body weight loss (>15-20%) is observed.
-
Solution: Immediately pause dosing. Allow the subject to recover. Re-initiate treatment at a lower dose or with a longer "off" period.
-
-
Issue: Loss of anti-tumor efficacy over time.
-
Solution: This could indicate the development of resistance. Consider collecting tumor samples for genomic or proteomic analysis to investigate resistance mechanisms. It may also be beneficial to combine this compound with other therapies, such as checkpoint inhibitors, as this has shown synergistic effects.[1][2]
-
Q2: What is the mechanism of action of this compound and how might this influence long-term study design?
A2: this compound is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist.[2] It functions through a dual mechanism:
-
Direct Tumor Cell Inhibition: By blocking multiple glutamine-utilizing enzymes, it disrupts cancer cell metabolism, leading to cell death.
-
Immune Microenvironment Remodeling: It alters the tumor microenvironment to be more favorable for an anti-tumor immune response. This includes stimulating T cells, NK cells, and NKT cells, and inhibiting immunosuppressive cells like MDSCs and M2 macrophages.
Implications for Long-Term Studies:
-
The immunomodulatory effects of this compound suggest that continuous high-dose exposure may not be necessary to maintain an anti-tumor response once the immune system is engaged.
-
The metabolic effects on tumor cells are direct and dose-dependent. Therefore, maintaining a sufficient trough concentration of the active drug (DON) is important.
-
Long-term studies should include endpoints that assess both direct tumor effects (e.g., tumor growth inhibition) and immune responses (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Below is a diagram illustrating the signaling pathway of this compound.
References
Sirpiglenastat degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Sirpiglenastat (DRP-104).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as DRP-104) is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), meaning it is an inactive compound that is converted into the active drug, DON, within the body.[1] This conversion happens preferentially in tumor tissues.[1] DON works by irreversibly inhibiting multiple enzymes that are dependent on the amino acid glutamine.[2] Cancer cells are often highly dependent on glutamine for their rapid growth and survival. By blocking glutamine metabolism, this compound can lead to cancer cell death and inhibit tumor growth.[2] Additionally, by altering the tumor microenvironment, it can also enhance the body's immune response against the cancer.[3]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and ensure the reliability of experimental results. Recommendations for both solid compound and solutions are summarized below.
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in high-quality, fresh DMSO to prepare a concentrated stock solution. To avoid potential solubility issues, it is advisable to use newly opened DMSO, as it can absorb moisture over time, which may reduce the solubility of the compound. Sonication can be used to aid dissolution.
Q4: Is this compound sensitive to light or moisture?
Yes, it is recommended to store this compound protected from light and moisture.
Q5: How stable is this compound in plasma?
This compound has been shown to be stable in human plasma. This stability allows for its preferential conversion to the active drug, DON, within the tumor microenvironment.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage at -20°C or -80°C. | The solubility of this compound may be lower at colder temperatures. The concentration of the stock solution may be too high. | Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent or unexpected results in in vitro or in vivo experiments. | Degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh dilutions from a new aliquot for each experiment. |
| Difficulty dissolving this compound powder. | Use of old or wet DMSO. Insufficient mixing. | Use fresh, anhydrous DMSO. Vortex the solution thoroughly and use a sonicator if necessary to aid dissolution. |
| Low efficacy in animal models. | Suboptimal formulation for in vivo administration. Poor bioavailability. | Ensure the formulation is prepared correctly. For subcutaneous injection in mice, a common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final DMSO concentration should be kept low, especially for sensitive animal models. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Sealed, away from moisture and light. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| 4°C | Up to 1 week | For short-term use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial thoroughly to dissolve the compound.
-
If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: In Vivo Formulation for Subcutaneous Injection in Mice
This protocol is an example, and the final concentrations and volumes may need to be optimized for your specific experimental design.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final dosing solution, a common vehicle consists of a mixture of solvents. An example formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the dosing solution, first add the required volume of the this compound DMSO stock solution to the PEG300 and mix well.
-
Add the Tween-80 and mix again until the solution is clear.
-
Finally, add the saline or PBS and mix to achieve a homogenous solution.
-
The final concentration of this compound in the dosing solution should be calculated based on the desired dose (e.g., in mg/kg) and the injection volume. A typical subcutaneous dose in mice is 0.5 mg/kg.
Visualizations
References
Technical Support Center: Overcoming Limitations of Sirpiglenastat in Preclinical Models
Welcome to the technical support center for Sirpiglenastat (DRP-104). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges of using this compound in preclinical models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Compound Preparation
Q1: I am having difficulty dissolving this compound. What are the recommended procedures for preparing stock solutions?
A1: this compound is known to be sparingly soluble in Dimethyl Sulfoxide (DMSO)[1]. To ensure complete dissolution and accurate concentrations for your experiments, please follow these recommendations:
-
Initial Dissolution: Begin by preparing a high-concentration stock solution in 100% DMSO. Sonication or gentle warming (e.g., 37°C water bath) can aid in dissolving the compound[2].
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[3].
-
Working Solutions: For in vitro experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that could cause solvent-induced toxicity (typically ≤ 0.1%). For in vivo studies, specific formulation protocols are available. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline[3]. Always prepare fresh working solutions for animal experiments on the day of use[3].
Troubleshooting Poor Solubility
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is less soluble in aqueous solutions. | Lower the final concentration of the inhibitor. Use a surfactant like Tween-80 or a co-solvent such as PEG300 in your formulation for in vivo studies. For in vitro assays, ensure the final DMSO concentration is kept to a minimum. |
| Inconsistent results between experiments | Incomplete dissolution of the compound leading to variability in the actual concentration. | Always visually inspect your stock and working solutions to ensure they are clear and free of particulates. If you observe any precipitation, try gentle warming or sonication before use. |
2. Prodrug Activation and In Vitro/In Vivo Correlation
Q2: this compound is a prodrug. How does this affect the design and interpretation of my in vitro and in vivo experiments?
A2: Yes, this compound is a prodrug of the active glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON). It is designed to be preferentially converted to DON within the tumor microenvironment, which helps to reduce systemic toxicity. This has several implications for your experimental design:
-
In Vitro Assays: The conversion of this compound to DON may be limited in standard cell culture conditions, as the necessary enzymes may not be present or active. Therefore, the observed in vitro potency may not fully reflect the in vivo efficacy. It is recommended to also test DON in parallel to understand the effects of the active compound.
-
In Vivo Model Selection: The choice of your preclinical model is critical. The expression and activity of the enzymes responsible for converting this compound to DON can vary between different tumor types and animal models.
-
Dose Selection: Due to the differences in prodrug activation, a direct extrapolation of effective doses from in vitro to in vivo studies is not recommended. Dose-response studies in vivo are essential to determine the optimal therapeutic window.
Troubleshooting Inconsistent Efficacy
| Problem | Potential Cause | Recommended Solution |
| Lower than expected efficacy in an in vivo model | Inefficient conversion of this compound to DON in the chosen tumor model. | Measure the levels of both this compound and DON in the tumor tissue and plasma to assess the extent of prodrug conversion. Consider screening different tumor models to find one with a more favorable enzymatic profile for prodrug activation. |
| High variability in tumor growth inhibition between animals | Heterogeneity in the tumor microenvironment affecting prodrug metabolism. | Increase the number of animals per group to ensure statistical power. Analyze individual tumors for biomarkers of prodrug conversion and target engagement. |
3. Off-Target Effects and Data Interpretation
Q3: What are the known off-target effects of this compound, and how can I control for them in my experiments?
A3: this compound is designed for targeted delivery of its active moiety, DON, to the tumor. However, DON itself is a broad-acting glutamine antagonist that inhibits multiple glutamine-utilizing enzymes. While this broad action contributes to its potent anti-tumor activity, it can also lead to effects that may be considered "off-target" in the context of a specific signaling pathway of interest.
-
Controlling for Off-Target Effects: To confirm that the observed phenotype is due to the intended mechanism of action (glutamine antagonism), consider the following control experiments:
-
Rescue Experiments: Attempt to rescue the effects of this compound by supplementing the culture medium with downstream metabolites of glutamine, such as nucleotides or non-essential amino acids.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of a genetic knockdown or knockout of a key glutamine-metabolizing enzyme (e.g., GLS1).
-
Use of Structurally Different Inhibitors: If available, use other glutamine metabolism inhibitors with different mechanisms of action to see if they produce a similar phenotype.
-
4. Monitoring Target Engagement and Pharmacodynamics
Q4: How can I monitor the pharmacodynamic effects of this compound in my preclinical models?
A4: Monitoring target engagement is crucial for understanding the mechanism of action and optimizing the dosing regimen of this compound. Here are some recommended pharmacodynamic biomarkers to measure:
-
Metabolite Levels: Measure the levels of glutamine and glutamate (B1630785) in plasma and tumor tissue. A successful target engagement should lead to an increase in the glutamine-to-glutamate ratio.
-
Gene Expression Analysis: Analyze the expression of genes involved in glutamine metabolism and downstream pathways. Treatment with this compound has been shown to decrease the expression of genes related to glutamine metabolism, glycolysis, and nucleotide synthesis, while increasing the expression of genes associated with metabolic stress and apoptosis.
-
Immune Cell Infiltration: this compound has been shown to remodel the tumor microenvironment by increasing the infiltration of anti-tumor immune cells such as T cells and NK cells. This can be assessed by flow cytometry or immunohistochemistry of the tumor tissue.
Quantitative Data from Preclinical Studies
Table 1: In Vitro Cell Viability of this compound
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| P493B | Lymphoma | 10 |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| EL4 murine T cell lymphoma | 0.1, 0.3, and 1 mg/kg | Dose-dependent reduction in tumor size | |
| CT26 colon carcinoma | 0.5 mg/kg, s.c., once daily for 5 days | 90% at day 12 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well in glutamine-free RPMI 1640 medium supplemented with the desired concentration of glutamine.
-
Compound Addition: The following day, add serial dilutions of this compound, DON (as a positive control), or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inoculate cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice). For syngeneic models, use immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at the predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., metabolite analysis, immunohistochemistry).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative Analysis of Sirpiglenastat and 6-Diazo-5-oxo-L-norleucine (DON): Efficacy and Toxicity in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glutamine antagonist prodrug, Sirpiglenastat (DRP-104), and its active moiety, 6-Diazo-5-oxo-L-norleucine (B1670411) (DON). This analysis is based on available preclinical and historical clinical data, focusing on efficacy, toxicity, and mechanisms of action to inform future research and development.
This compound has emerged as a clinical-stage cancer therapeutic designed to overcome the toxicity limitations of DON, a potent, broad-spectrum glutamine antagonist.[1][2] While DON exhibited promising anti-tumor activity in early studies, its clinical development was halted due to severe gastrointestinal toxicity.[3][4] this compound, a prodrug of DON, is engineered for preferential activation within the tumor microenvironment, aiming to concentrate the cytotoxic effects on cancer cells while minimizing systemic exposure and associated side effects.[5]
Efficacy: A Preclinical Overview
Direct head-to-head preclinical studies comparing the efficacy of this compound and DON in the same cancer models are limited in the public domain. However, extensive research on this compound and historical data on DON provide valuable insights into their respective anti-tumor capabilities.
This compound: Potent Anti-Tumor Activity in Preclinical Models
Recent preclinical studies have demonstrated the significant anti-tumor efficacy of this compound in various murine cancer models. In the MC38 colon cancer syngeneic model, this compound administered subcutaneously resulted in a dose-dependent tumor growth inhibition (TGI) of 96% to 101% at doses ranging from 0.5 to 1.4 mg/kg. This was accompanied by a significant increase in the median survival of the treated mice. Similarly, in the CT26 colon carcinoma model, a 0.5 mg/kg subcutaneous dose of this compound led to a 90% TGI at day 12. The anti-tumor effect of this compound is attributed to its dual mechanism of directly inhibiting tumor cell metabolism and stimulating the innate and adaptive immune systems.
6-Diazo-5-oxo-L-norleucine (DON): Historical Efficacy and Modern Re-evaluation
Historical preclinical data confirmed DON's anti-tumoral efficacy across different animal models. More recently, in a U87 glioblastoma flank xenograft mouse model, intraperitoneal administration of DON at 0.8 mg/kg daily resulted in a greater than 50% reduction in tumor size compared to the vehicle-treated control group. However, this efficacy was associated with significant toxicity. The renewed interest in DON stems from the recognition that many tumors are dependent on glutamine for their growth and survival.
Table 1: Comparative Preclinical Efficacy Data
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| This compound | MC38 Colon Cancer (mouse) | 0.5 - 1.4 mg/kg, s.c., daily (5 days on, 2 days off) | 96% - 101% | |
| This compound | CT26 Colon Cancer (mouse) | 0.5 mg/kg, s.c., daily for 5 days | 90% (at day 12) | |
| DON | U87 Glioblastoma (mouse xenograft) | 0.8 mg/kg, i.p., daily | >50% |
Toxicity Profile: The Rationale for a Prodrug Approach
The primary driver for the development of this compound was the significant toxicity profile of DON, which limited its clinical utility.
This compound: A Favorable Preclinical Safety Profile
Preclinical studies have consistently shown that this compound is well-tolerated at doses that demonstrate significant anti-tumor efficacy. In the MC38 mouse model, no significant body weight loss was observed during treatment with this compound. Early clinical experience with this compound has also indicated no dose-limiting toxicities at exposures associated with preclinical efficacy, suggesting a wide therapeutic window. The improved safety profile is attributed to its preferential conversion to DON within the tumor, which results in significantly lower systemic exposure.
6-Diazo-5-oxo-L-norleucine (DON): Dose-Limiting Gastrointestinal Toxicity
The clinical development of DON was impeded by its dose-limiting gastrointestinal (GI) toxicities, including nausea, vomiting, and diarrhea. Preclinical studies in mice have reported LD50 values for DON to be 197 mg/kg (oral) and 220 mg/kg (intraperitoneal). In a U87 glioblastoma mouse model, a dose of 0.8 mg/kg of DON, while effective, also led to significant toxicity, including weight loss, lethargy, and hunching.
Table 2: Comparative Toxicity Data
| Compound | Metric | Species | Value | Primary Toxicities | Source |
| This compound | Observation | Mouse | Well-tolerated at efficacious doses (0.5-1.4 mg/kg) | No significant body weight loss | |
| DON | LD50 (Oral) | Mouse | 197 mg/kg | Gastrointestinal, Peritonitis, Fatty Liver Degeneration | |
| DON | LD50 (Intraperitoneal) | Mouse | 220 mg/kg | Gastrointestinal, Peritonitis, Fatty Liver Degeneration | |
| DON | LD50 (Intraperitoneal) | Rat | 80 mg/kg | Not specified | |
| DON | MTD (24h infusion) | Human (Phase I) | 600 mg/m² | Nausea, Vomiting, Diarrhea, Thrombocytopenia |
Mechanism of Action: Targeting Glutamine Metabolism
Both this compound and DON function as broad-spectrum glutamine antagonists, inhibiting multiple enzymes that are crucial for cancer cell proliferation and survival.
As the active metabolite of this compound, DON mimics glutamine and irreversibly inhibits a range of glutamine-utilizing enzymes. This disrupts several key metabolic pathways in cancer cells, including:
-
Nucleotide Synthesis: Inhibition of enzymes like carbamoyl-phosphate synthetase II (CPS-II), phosphoribosyl pyrophosphate amidotransferase (PPAT), and CTP synthetase (CTPS) blocks the synthesis of pyrimidines and purines, which are essential for DNA and RNA replication.
-
Hexosamine Biosynthesis: By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), DON disrupts the production of UDP-GlcNAc, a critical component for protein glycosylation.
-
Glutaminolysis: Inhibition of glutaminase (B10826351) (GLS) prevents the conversion of glutamine to glutamate, a key step in the TCA cycle for energy production.
This broad inhibition of glutamine metabolism leads to metabolic stress and apoptosis in cancer cells. Furthermore, by altering the tumor microenvironment's metabolic landscape, these compounds can enhance anti-tumor immune responses.
Experimental Protocols
In Vivo Efficacy Study of this compound
The following is a summarized protocol based on the study by Yokoyama et al. (2022) for assessing the in vivo efficacy of this compound in a syngeneic mouse model.
-
Cell Culture and Tumor Implantation:
-
MC38 murine colon adenocarcinoma cells are cultured in appropriate media.
-
Female C57BL/6 mice are subcutaneously inoculated in the right flank with a suspension of MC38 cells.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by caliper measurements.
-
When tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound is formulated in a suitable vehicle.
-
The drug is administered subcutaneously at the desired doses (e.g., 0.5, 1.0, 1.4 mg/kg) according to a specified schedule (e.g., daily for 5 days, followed by 2 days off, for a set number of cycles). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Tumor volumes are measured regularly throughout the study.
-
Animal body weights are monitored as a measure of toxicity.
-
The study endpoint is typically when tumors reach a maximum allowed size or at a predetermined time point.
-
Tumor Growth Inhibition (TGI) is calculated.
-
Survival analysis is also performed.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study and clinical pharmacology of 6-diazo-5-oxo-L-norleucine (DON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Unveiling the Immunomodulatory Landscape: A Comparative Analysis of Sirpiglenastat and Other Glutamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of cancer immunotherapy, metabolic reprogramming of the tumor microenvironment (TME) has emerged as a promising therapeutic strategy. Glutamine, a non-essential amino acid, is a critical nutrient for rapidly proliferating cancer cells and plays a pivotal role in shaping anti-tumor immune responses. Sirpiglenastat (DRP-104), a novel broad-acting glutamine antagonist, has garnered significant attention for its potential to not only directly inhibit tumor growth but also to robustly modulate the immune landscape within the TME. This guide provides a comprehensive comparison of this compound with other key glutamine antagonists, supported by experimental data, to aid researchers in their evaluation of these promising therapeutic agents.
At a Glance: Comparative Overview of Glutamine Antagonists
The table below summarizes the key characteristics of this compound and its main comparators, the broad-spectrum glutamine antagonist JHU-083 and the selective glutaminase-1 (GLS1) inhibitor Telaglenastat (CB-839).
| Feature | This compound (DRP-104) | JHU-083 | Telaglenastat (CB-839) |
| Drug Class | Broad-acting glutamine antagonist (prodrug of DON) | Broad-acting glutamine antagonist (prodrug of DON) | Selective glutaminase (B10826351) 1 (GLS1) inhibitor |
| Mechanism of Action | Irreversibly inhibits multiple glutamine-utilizing enzymes | Irreversibly inhibits multiple glutamine-utilizing enzymes | Reversibly and selectively inhibits GLS1 (KGA and GAC isoforms)[1] |
| Primary Metabolic Impact | Broad disruption of glutamine metabolism, including nucleotide and amino acid synthesis | Broad disruption of glutamine metabolism | Inhibition of the conversion of glutamine to glutamate |
| Key Immunomodulatory Effects | ↑ T-cell, NK cell, NKT cell infiltration and function; ↓ MDSCs; M1 macrophage polarization[2][3] | ↓ MDSCs; M1 macrophage polarization; ↑ T-cell memory phenotype[4][5] | ↑ T-cell infiltration and activity |
| Clinical Development Status | Phase 1/2 clinical trials (NCT04471415) | Preclinical/Investigational | Phase 1/2 clinical trials |
In-Depth Immunomodulatory Profile Comparison
The following tables provide a detailed comparison of the reported immunomodulatory effects of this compound, JHU-083, and Telaglenastat based on available preclinical data.
Table 1: Effects on T-Lymphocytes
| Parameter | This compound (DRP-104) | JHU-083 | Telaglenastat (CB-839) |
| CD8+ T-cell Infiltration | Increased infiltration in tumors | Moderate increase in tumor-infiltrating CD8+ T-cells | Increased infiltration of effector T-cells in combination with checkpoint inhibitors |
| T-cell Activation/Function | Increased proliferation and reduced exhaustion phenotypes | Promoted a stem cell-like phenotype in CD8+ T-cells | Improved cytotoxic activity of tumor-infiltrating lymphocytes (TILs) |
| Regulatory T-cells (Tregs) | Data not available | Decreased abundance of Tregs | Decreased presence of regulatory T-cells |
Table 2: Effects on Myeloid Cells
| Parameter | This compound (DRP-104) | JHU-083 | Telaglenastat (CB-839) |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased numbers in the TME | Markedly reduced numbers in blood and tumor | Data not available |
| Tumor-Associated Macrophages (TAMs) | Polarization to pro-inflammatory M1 phenotype | Reprogramming of immunosuppressive M2-like macrophages to a pro-inflammatory M1 phenotype; increased phagocytic activity | Decreased presence of tumor-associated macrophages |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways affected by this compound and its comparators.
Experimental Protocols
This section outlines the general methodologies for key experiments used to validate the immunomodulatory effects of glutamine antagonists.
1. In Vivo Tumor Growth and Immune Cell Profiling
-
Animal Models: Syngeneic mouse models (e.g., CT26 colon carcinoma, 4T1 breast cancer) are commonly used. Tumor cells are implanted subcutaneously into immunocompetent mice.
-
Drug Administration: this compound, JHU-083, or Telaglenastat is administered systemically (e.g., intraperitoneally or subcutaneously) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Immune Cell Analysis (Flow Cytometry):
-
At the end of the study, tumors are excised, dissociated into single-cell suspensions.
-
Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8 for T-cells; F4/80, CD11b, CD206, MHCII for macrophages; Ly6G, Ly6C for MDSCs).
-
Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor microenvironment. A general protocol for tumor digestion for flow cytometry involves mechanical mincing followed by enzymatic digestion using kits like Miltenyi's Mouse Tumor Dissociation Kit.
-
2. In Vitro Macrophage Polarization Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and differentiated into M2 (immunosuppressive) macrophages using cytokines like IL-4 and IL-13.
-
Treatment: M2 macrophages are treated with the glutamine antagonist of interest.
-
Analysis:
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, CD206).
-
Protein Expression: Flow cytometry or Western blotting is used to analyze the expression of M1 and M2 surface markers.
-
Functional Assays: Phagocytosis assays are performed by co-culturing the treated macrophages with labeled tumor cells and quantifying uptake by flow cytometry.
-
3. T-cell Activation and Function Assays
-
Co-culture System: Tumor cells are co-cultured with tumor-infiltrating lymphocytes (TILs) or antigen-specific T-cells.
-
Treatment: The co-culture is treated with the glutamine antagonist.
-
Analysis:
-
Cytotoxicity Assay: The ability of T-cells to kill tumor cells is measured using assays that detect apoptosis in the target cells (e.g., caspase-3 staining by flow cytometry).
-
Cytokine Production: The concentration of cytokines like IFN-γ and TNF-α in the culture supernatant is measured by ELISA or cytokine bead array.
-
Proliferation Assay: T-cell proliferation is assessed by measuring the incorporation of DNA synthesis markers like BrdU or by using dye dilution assays.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (DRP-104) Induces Anti-tumor Efficacy Through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate & Adaptive Immune Systems [u-labex.com]
- 4. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Targeting glutamine metabolism enhances tumor-specific immunity by modulating suppressive myeloid cells [jci.org]
Sirpiglenastat Efficacy: A Comparative Analysis in Immunocompetent and Immunodeficient Murine Models
A comprehensive review of preclinical data reveals the critical role of the immune system in the antitumor activity of Sirpiglenastat (DRP-104), a novel glutamine antagonist. Studies in syngeneic mouse models demonstrate significantly greater tumor growth inhibition in immunocompetent mice compared to their immunodeficient counterparts, highlighting the compound's dual mechanism of action: direct tumor cell metabolic disruption and robust immune system activation.
This compound is a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to be preferentially activated within the tumor microenvironment.[1][2] By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts cancer cell anabolism and proliferation.[3][4] Concurrently, it remodels the tumor microenvironment by stimulating both innate and adaptive immune responses.[1] This guide provides a detailed comparison of this compound's efficacy in preclinical models with and without a functional immune system, supported by experimental data and protocols.
Quantitative Efficacy Comparison
The antitumor efficacy of this compound was evaluated in various murine tumor models, with key experiments directly comparing its effects in immunocompetent and immunodeficient mice. The data consistently shows a marked reduction in efficacy in the absence of a complete immune system, underscoring the importance of its immunomodulatory effects.
| Mouse Model | Immune Status | Tumor Model | Treatment | Key Efficacy Metric | Result | Reference |
| BALB/c | Immunocompetent | CT26 (Colon Carcinoma) | This compound (0.5 mg/kg) | Tumor Growth Inhibition (TGI) at Day 14 | 88.1% | |
| BALB/c nude | Immunodeficient | CT26 (Colon Carcinoma) | This compound (0.5 mg/kg) | Tumor Growth Inhibition (TGI) at Day 14 | 68.4% | |
| C57BL/6 | Immunocompetent (Wild Type) | MC38 (Colon Adenocarcinoma) | This compound (0.5 mg/kg) | Tumor Growth Inhibition (TGI) | Significant TGI (96% to 101% at doses from 0.5 to 1.4 mg/kg) | |
| C57BL/6 | Immunocompetent (CD8+ cell depleted) | MC38 (Colon Adenocarcinoma) | This compound (0.5 mg/kg) | Antitumor Efficacy | Significantly decreased | |
| C57BL/6 | Immunocompetent (NK cell depleted) | MC38 (Colon Adenocarcinoma) | This compound (0.5 mg/kg) | Antitumor Efficacy | Significantly decreased | |
| C57BL/6 | Immunocompetent (CD4+ cell depleted) | MC38 (Colon Adenocarcinoma) | This compound (0.5 mg/kg) | Antitumor Efficacy | Enhanced |
Mechanism of Action: A Dual Approach
This compound's efficacy is rooted in its two-pronged attack on cancer. It directly targets the metabolic vulnerability of tumor cells dependent on glutamine and simultaneously invigorates the host's immune system to recognize and eliminate cancer cells.
Caption: Dual mechanism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the key experiments comparing this compound's efficacy.
In Vivo Tumor Growth Studies
-
Animal Models:
-
Immunocompetent: BALB/c and C57BL/6 mice.
-
Immunodeficient: BALB/c nude mice (lacking mature T cells).
-
-
Tumor Cell Lines and Implantation:
-
CT26 (murine colon carcinoma) cells were used for BALB/c models.
-
MC38 (murine colon adenocarcinoma) cells were used for C57BL/6 models.
-
Tumor cells were inoculated subcutaneously into the flank of the mice.
-
-
Treatment Regimen:
-
This compound (DRP-104) was administered subcutaneously at a dose of 0.5 mg/kg.
-
The dosing schedule was once daily for five consecutive days, followed by a two-day break, for three cycles (q.d. x5 days ON + 2 days OFF x3 cycles).
-
Control groups received a vehicle solution.
-
-
Efficacy Assessment:
-
Tumor volume was measured regularly using calipers.
-
Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Survival was monitored, with the endpoint defined as the date when tumor volume reached a predetermined size (e.g., 2000 mm³).
-
Immune Cell Depletion Studies
-
Animal Model: MC38 tumor-bearing C57BL/6 mice.
-
Depletion Antibodies:
-
CD8+ T cells were depleted using an anti-CD8α antibody.
-
NK cells were depleted using an anti-asialoGM1 antibody.
-
CD4+ T cells were depleted using an anti-CD4 antibody.
-
-
Procedure:
-
Mice were treated with the respective depleting antibodies prior to and during the treatment with this compound.
-
Immune cell depletion was confirmed by methods such as flow cytometry.
-
-
Analysis: The antitumor activity of this compound was assessed in these immune-cell-depleted mice and compared to non-depleted, this compound-treated mice to determine the contribution of each immune cell subset to the drug's efficacy.
Caption: In vivo efficacy study workflow.
Conclusion
The preclinical evidence strongly indicates that the antitumor efficacy of this compound is significantly dependent on a functional immune system. While it exhibits direct cytotoxic effects on cancer cells by disrupting glutamine metabolism, its ability to stimulate a robust anti-tumor immune response is a critical component of its therapeutic effect. The reduced efficacy in immunodeficient mice and in mice depleted of key immune effector cells like CD8+ T cells and NK cells, confirms the essential contribution of the immune system to this compound's mechanism of action. These findings provide a strong rationale for the clinical development of this compound, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, to leverage its dual-action capabilities.
References
- 1. This compound (DRP-104) Induces Anti-tumor Efficacy Through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate & Adaptive Immune Systems [u-labex.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Comparative Gene Expression Analysis of Sirpiglenastat and Alternative Therapies in Tumor Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sirpiglenastat's Performance with Other Cancer Therapeutics Supported by Experimental Data.
This compound (DRP-104) is a novel anti-cancer agent that targets glutamine metabolism, a key pathway for tumor growth and survival. As a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), this compound is designed for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] This guide provides a comparative analysis of the gene expression changes induced by this compound in tumors, alongside those of other cancer therapies, specifically the glutaminase (B10826351) inhibitor Telaglenastat (CB-839) and the immune checkpoint inhibitor Pembrolizumab (anti-PD-1).
Mechanism of Action: A Two-Pronged Attack on Cancer
This compound exerts its anti-tumor effects through a dual mechanism of action. Firstly, by inhibiting multiple enzymes involved in glutamine metabolism, it directly disrupts the anabolic processes required for rapid cancer cell proliferation, leading to metabolic stress and apoptosis. Secondly, this metabolic reprogramming of the tumor microenvironment enhances anti-tumor immunity. It stimulates both the innate and adaptive immune systems by increasing the infiltration and activation of cytotoxic T cells and Natural Killer (NK) cells, while reducing immunosuppressive cell populations and polarizing macrophages towards an anti-tumor M1 phenotype.
Gene Expression Profiling: Unveiling the Molecular Impact
Gene expression analysis of tumors following this compound treatment reveals a significant modulation of genes associated with both metabolic and immune pathways. This section compares the available gene expression data for this compound with that of Telaglenastat and Pembrolizumab.
This compound: Broad Immunological Modulation
In a preclinical study using the MC38 colon adenocarcinoma model, this compound treatment led to extensive changes in the tumor microenvironment.[3] Gene expression profiling using the NanoString PanCancer IO 360™ panel, which includes 770 genes related to immuno-oncology, demonstrated a broad immunological modulation.[3]
Table 1: Key Gene Expression Changes in MC38 Tumors Following this compound Treatment
| Biological Process | Direction of Change | Key Genes/Signatures Affected |
| Immune Cell Infiltration | Upregulated | Signatures for T cells, NK cells, NKT cells, Macrophages |
| T Cell Function | Upregulated | Genes associated with T cell activation and proliferation |
| T Cell Exhaustion | Downregulated | Genes related to exhausted CD8+ T cells |
| Macrophage Polarization | M1 Phenotype Favored | Upregulation of M1 macrophage-associated genes |
| Glutamine Metabolism | Downregulated | Genes involved in glutamine utilization pathways |
| Cell Proliferation | Downregulated | Genes associated with the cell cycle |
| Apoptosis | Upregulated | Genes promoting programmed cell death |
Note: This table is a summary of qualitative findings from Yokoyama et al., Mol Cancer Ther 2022. Quantitative fold-change and p-value data were not publicly available in the primary publication or its supplementary materials.
Alternative Therapies: A More Focused Approach
Telaglenastat (CB-839): As a selective inhibitor of glutaminase (GLS1), Telaglenastat also targets glutamine metabolism. However, its action is more specific than the broad antagonism of this compound. While comprehensive in-vivo gene expression data in the MC38 model is limited, studies in colorectal cancer cell lines show that CB-839 treatment leads to alterations in metabolic pathways, particularly the Krebs cycle and glutaminolysis.[4] The impact on the immune microenvironment is less characterized at the gene expression level compared to this compound.
Pembrolizumab (Anti-PD-1): This immune checkpoint inhibitor works by blocking the PD-1/PD-L1 pathway, thereby unleashing the anti-tumor activity of T cells. In the MC38 tumor model, anti-PD-1 therapy leads to an upregulation of genes associated with T cell activation and interferon-gamma (IFNγ) signaling. However, resistance to anti-PD-1 therapy has been associated with the activation of alternative signaling pathways such as TGFβ and Notch.
Table 2: Comparative Overview of Gene Expression Changes
| Feature | This compound (Broad Glutamine Antagonist) | Telaglenastat (Glutaminase Inhibitor) | Pembrolizumab (Anti-PD-1) |
| Primary Target | Multiple glutamine-utilizing enzymes | Glutaminase (GLS1) | PD-1 receptor on T cells |
| Metabolic Gene Changes | Broad downregulation of glutamine metabolism, glycolysis, nucleotide synthesis | Downregulation of glutaminolysis and Krebs cycle intermediates | Indirect effects on tumor cell metabolism |
| Immune Gene Changes | Broad upregulation of immune cell infiltration and activation signatures | Less defined direct impact on immune gene expression | Upregulation of T cell activation and IFNγ-related genes |
| Key Affected Pathways | Glutamine Metabolism, Immune Checkpoint, T-cell and B-cell signaling, Macrophage function | Glutaminolysis, TCA Cycle | PD-1/PD-L1 signaling, T-cell receptor signaling, IFNγ signaling |
Experimental Protocols
Gene Expression Analysis of MC38 Tumors Treated with this compound
1. Animal Model and Treatment:
-
C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.
-
Once tumors reach a specified volume, mice are treated with either vehicle control or this compound at a designated dose and schedule (e.g., daily for 5 days).
2. Tumor Collection and RNA Extraction:
-
At the end of the treatment period, tumors are excised, weighed, and snap-frozen in liquid nitrogen or placed in a stabilizing solution (e.g., RNAlater).
-
Total RNA is extracted from the tumor tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. NanoString nCounter Gene Expression Analysis:
-
Gene expression profiling is performed using the NanoString nCounter platform with the PanCancer IO 360™ and Metabolic Pathways panels.
-
A specific amount of total RNA (e.g., 100 ng) is hybridized with the reporter and capture probes for the target genes.
-
The hybridized samples are then processed on the nCounter Prep Station and the Digital Analyzer for data acquisition.
4. Data Analysis:
-
The raw count data is normalized using positive controls and housekeeping genes.
-
Differential gene expression between the this compound-treated and vehicle control groups is determined using the nSolver™ Analysis Software or other appropriate statistical methods.
-
Pathway analysis and gene set enrichment analysis are performed to identify the biological processes and pathways affected by this compound treatment.
Visualizing the Impact: Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
Caption: this compound is activated to DON in tumors, inhibiting glutamine metabolism and enhancing anti-tumor immunity.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression in tumors after this compound treatment using NanoString technology.
References
- 1. This compound (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncozine.com [oncozine.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Sirpiglenastat: A Novel Glutamine Antagonist Enhancing Anti-PD-1 and Anti-CTLA-4 Therapies
A comprehensive guide for researchers and drug development professionals on the synergistic effects of Sirpiglenastat with immune checkpoint inhibitors.
This compound (DRP-104), a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), is emerging as a promising therapeutic agent in oncology.[1][2][3] Its mechanism of action, which involves the irreversible inhibition of multiple glutamine-utilizing enzymes, not only directly impedes tumor cell metabolism but also remodels the tumor microenvironment (TME) to be more favorable for anti-tumor immunity.[4][5] This guide provides a detailed comparison of the synergistic effects of this compound when combined with anti-PD-1/PD-L1 and anti-CTLA-4 checkpoint inhibitors, supported by preclinical experimental data.
Mechanism of Action: A Two-Pronged Attack
This compound is designed to be preferentially converted to its active form, DON, within the tumor. This targeted delivery minimizes systemic toxicity, a significant limitation of earlier glutamine antagonists. Once activated, DON disrupts the tumor's addiction to glutamine, a critical nutrient for rapid proliferation, leading to direct anti-tumor effects.
Beyond its direct cytotoxic effects, this compound profoundly modulates the TME. By altering tumor metabolism, it enhances the infiltration and function of various immune cells, including T cells, NK cells, and NKT cells. It also promotes the polarization of tumor-associated macrophages to the pro-inflammatory M1 phenotype and reduces immunosuppressive myeloid-derived suppressor cells (MDSCs). This immunological reprogramming creates a more permissive environment for the activity of immune checkpoint inhibitors.
Synergy with Anti-PD-1/PD-L1 Therapy
Preclinical studies have consistently demonstrated that the combination of this compound with anti-PD-1 or anti-PD-L1 antibodies results in significantly enhanced anti-tumor efficacy compared to either agent alone.
Quantitative Data Summary:
| Animal Model | Treatment Group | Tumor Growth Inhibition (TGI) | Median Survival (Days) | Long-Term Cures | Citation |
| CT26 Colon Carcinoma | Vehicle | - | - | - | |
| Anti-PD-1 | Minimal | - | - | ||
| This compound (0.5 mg/kg) | Significant | - | - | ||
| This compound (1.4 mg/kg) | Significant | - | - | ||
| This compound (0.5 mg/kg) + Anti-PD-1 | Improved vs. monotherapy | Significantly enhanced | 3/8 mice | ||
| This compound (1.4 mg/kg) + Anti-PD-1 | Improved vs. monotherapy | >77 | 5/8 mice | ||
| H22 Hepatoma | Vehicle | - | 27.5 | - | |
| Anti-PD-L1 | 23% (non-significant) | 29.5 | - | ||
| This compound (0.7 mg/kg) | Significant | 45 | - | ||
| This compound (1.4 mg/kg) | Significant | 47 | - | ||
| This compound (0.7 mg/kg) + Anti-PD-L1 | Complete tumor stasis | 76.5 | 12.5% | ||
| This compound (1.4 mg/kg) + Anti-PD-L1 | Complete tumor stasis | 94 | 50% | ||
| LUSC GEMM (1969b) | Vehicle | - | - | - | |
| Anti-PD-1 | - | - | - | ||
| This compound (1mg/kg) | - | - | - | ||
| This compound + Anti-PD-1 | Synergistic effect | - | - |
Note: LUSC GEMM refers to a genetically engineered mouse model of lung squamous cell carcinoma.
Experimental Protocol: CT26 Colon Carcinoma Model
-
Cell Line: CT26 mouse colon carcinoma cells were used.
-
Animals: BALB/c mice were inoculated with CT26 cells.
-
Treatment:
-
This compound was administered subcutaneously (s.c.) daily for 5 days, followed by 2 days off, for 4 cycles.
-
Anti-PD-1 antibody (10 mg/kg) was administered intraperitoneally (i.p.) every 4 days for 8 doses.
-
-
Endpoints: Tumor growth inhibition and overall survival were monitored.
Synergy with Anti-CTLA-4 Therapy
The combination of this compound with anti-CTLA-4 therapy has also shown promising synergistic effects, particularly through the modulation of regulatory T cells (Tregs).
Quantitative Data Summary:
| Animal Model | Treatment Group | Tumor Growth Inhibition (TGI) | Percent Survival | Citation |
| CT26 Colon Carcinoma | Vehicle | - | - | |
| Anti-CTLA-4 (2.5 mg/kg) | - | - | ||
| This compound (1.4 mg/kg) | - | - | ||
| This compound + Anti-CTLA-4 | Synergistic effect | Enhanced vs. monotherapy |
Experimental Protocol: CT26 Colon Carcinoma Model
-
Cell Line: CT26 mouse colon carcinoma cells were used.
-
Animals: BALB/c mice were inoculated with CT26 cells.
-
Treatment:
-
This compound (1.4 mg/kg) was administered subcutaneously (s.c.) for 5 days on, 2 days off for 3 weeks.
-
Anti-CTLA-4 antibody (2.5 mg/kg) was administered intraperitoneally (i.p.) for 3 doses.
-
-
Endpoints: Tumor volume and percent survival were assessed.
Visualizing the Mechanisms
Signaling Pathway of this compound and Immune Checkpoint Blockade
Caption: this compound's dual action on tumor metabolism and immune cell activation.
Experimental Workflow for Preclinical Combination Studies
Caption: General workflow for in vivo combination therapy studies.
Clinical Development
The promising preclinical data has led to the clinical investigation of this compound in combination with immune checkpoint inhibitors. A clinical trial is underway to evaluate the safety and efficacy of this compound in combination with pembrolizumab (B1139204) (an anti-PD-1 therapy) in patients with non-small cell lung cancer (NSCLC). Another study is investigating this compound as a single agent and in combination with atezolizumab (an anti-PD-L1 therapy) in patients with advanced solid tumors.
Conclusion
This compound represents a novel immunometabolic approach to cancer therapy. Its ability to directly target tumor metabolism while simultaneously enhancing anti-tumor immunity provides a strong rationale for its combination with immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4. The preclinical data robustly supports the synergistic potential of these combinations, leading to improved tumor control and survival. Ongoing clinical trials will be crucial in translating these findings into effective therapies for patients with advanced cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (DRP-104) Induces Anti-tumor Efficacy Through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate & Adaptive Immune Systems [u-labex.com]
- 3. oncozine.com [oncozine.com]
- 4. dracenpharma.com [dracenpharma.com]
- 5. medicalresearch.com [medicalresearch.com]
A Head-to-Head In Vitro Comparison of Glutamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro performance of key glutamine antagonists. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for selecting the appropriate antagonist for preclinical cancer research.
Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon known as "glutamine addiction." This metabolic vulnerability has led to the development of various glutamine antagonists as potential cancer therapeutics. These agents primarily fall into two categories: broad-spectrum inhibitors that mimic glutamine and inhibit multiple glutamine-utilizing enzymes, and targeted inhibitors that act on specific components of the glutamine metabolism pathway, such as the enzyme glutaminase (B10826351) (GLS) or glutamine transporters. This guide will focus on a head-to-head comparison of prominent glutamine antagonists, including the broad-spectrum inhibitors 6-Diazo-5-oxo-L-norleucine (DON), its prodrug JHU-083, and Acivicin, as well as the glutaminase inhibitors CB-839 and BPTES, and the glutamine transport inhibitor V-9302.
Quantitative Performance Data
The in vitro potency of glutamine antagonists is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available IC50 data for the selected glutamine antagonists. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time. The data presented here is compiled from multiple studies to provide a comparative overview.
| Antagonist | Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| DON | Broad-Spectrum | Multiple Glutamine-Utilizing Enzymes | KPC (Pancreatic) | ~1-9 | [1] |
| PaTu 8988T (Pancreatic) | ~4-100 | [1] | |||
| JHU-083 | Broad-Spectrum (DON Prodrug) | Multiple Glutamine-Utilizing Enzymes | MDA-MB-231 (Breast) | Not explicitly stated | [2] |
| 4T1 (Breast) | Not explicitly stated | [2] | |||
| Acivicin | Broad-Spectrum | Multiple Glutamine-Utilizing Enzymes | MCF-7 (Breast) | ~6.25 (Effective concentration) | [3] |
| CB-839 | Glutaminase Inhibitor | GLS1 | HG-3 (CLL) | 0.41 | |
| MEC-1 (CLL) | 66.2 | ||||
| Various Breast Cancer Lines | 0.01 - >10 | ||||
| BPTES | Glutaminase Inhibitor | GLS1 | Multiple Cancer Cell Lines | Generally higher than CB-839 | |
| V-9302 | Glutamine Transport Inhibitor | ASCT2, SNAT2 | HEK-293 (Kidney) | 9.6 | |
| Various Breast Cancer Lines | 2.73 - 14.2 |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for comparing these antagonists, the following diagrams have been generated using the DOT language.
Caption: Glutamine metabolism pathway and points of antagonist inhibition.
References
Validating Sirpiglenastat's Potent Inhibition of Glutamine Uptake: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Sirpiglenastat (DRP-104) and the alternative glutaminase (B10826351) inhibitor, CB-839 (Telaglenastat), in the context of glutamine uptake and metabolism in cancer cells. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism-focused therapeutic research.
This compound is a novel, broad-acting glutamine antagonist that demonstrates significant anti-tumor efficacy.[1][2] It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[3][4] This targeted activation allows for the broad inhibition of multiple enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[5] This guide provides supporting experimental data and detailed protocols to validate the potent effect of this compound on glutamine metabolism, a key pathway in cancer cell survival and growth.
Comparative Efficacy in Glutamine Metabolism Inhibition
The following table summarizes the key performance indicators of this compound in comparison to CB-839, a selective inhibitor of glutaminase 1 (GLS1). While direct glutamine uptake assays for this compound are not publicly available, its effect is inferred from its mechanism as a competitive inhibitor of glutamine-utilizing enzymes and its profound impact on downstream glutamine metabolism.
| Feature | This compound (DRP-104) | CB-839 (Telaglenastat) | Reference |
| Target | Broad-spectrum glutamine antagonist (inhibits multiple glutamine-utilizing enzymes) | Selective Glutaminase 1 (GLS1) inhibitor | |
| Mechanism of Action | Prodrug of DON, a competitive inhibitor of glutamine | Allosteric inhibitor of GLS1 | |
| Inhibition of Glutamine Consumption | Inferred to be high due to broad antagonism and glutamine-dependent cytotoxicity | Up to 80% inhibition at 1 µM in melanoma cell lines | |
| Downstream Metabolic Effects | Widespread disruption of tumor anabolism and canonical cancer metabolism pathways | Inhibition of the conversion of glutamine to glutamate | |
| Reported Anti-Tumor Activity | Significant tumor growth inhibition in various preclinical models | Demonstrated anti-proliferative activity in multiple cancer cell lines |
Experimental Protocols
Protocol 1: In Vitro Glutamine Consumption Assay
This protocol is adapted from methodologies used to evaluate the effect of glutaminase inhibitors on cancer cells.
Objective: To quantify the effect of this compound and CB-839 on the consumption of glutamine from the culture medium by cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., RPMI-1640) supplemented with a known concentration of L-glutamine
-
This compound (DRP-104)
-
CB-839 (Telaglenastat)
-
96-well cell culture plates
-
Biochemistry analyzer or a commercially available glutamine assay kit
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and CB-839 in a complete culture medium. The final concentrations should bracket the expected IC50 values. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds or vehicle control. Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).
-
Sample Collection: At each time point, collect a small aliquot of the culture medium from each well.
-
Glutamine Quantification: Measure the concentration of glutamine remaining in the collected medium using a biochemistry analyzer or a glutamine assay kit, following the manufacturer’s instructions.
-
Cell Viability: At the end of the experiment, determine the number of viable cells in each well using a standard cell viability assay (e.g., MTT, CellTiter-Glo) or by trypsinizing and counting the cells with a hemocytometer.
-
Data Analysis: Normalize the glutamine consumption to the cell number for each condition. Calculate the percentage of glutamine consumption inhibition relative to the vehicle control.
Protocol 2: Radiolabeled Glutamine Uptake Assay
This protocol provides a direct measurement of glutamine transport into cells.
Objective: To directly measure the rate of glutamine uptake by cancer cells in the presence of this compound or CB-839.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DRP-104)
-
CB-839 (Telaglenastat)
-
24-well cell culture plates
-
L-[³H]-glutamine (radiolabeled glutamine)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cancer cells into a 24-well plate and grow to ~80-90% confluency.
-
Compound Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with this compound, CB-839, or vehicle control in KRH buffer for 1-2 hours.
-
Uptake Initiation: Initiate glutamine uptake by adding KRH buffer containing a known concentration of L-[³H]-glutamine to each well.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with a suitable lysis buffer. Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysates from a parallel set of wells to normalize the radioactivity counts.
-
Data Analysis: Express the glutamine uptake as counts per minute (CPM) per microgram of protein. Calculate the percentage of inhibition of glutamine uptake for each compound relative to the vehicle control.
Visualizing the Mechanism and Workflow
To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated.
References
Cross-Validation of Sirpiglenastat Activity in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirpiglenastat (also known as DRP-104) is a novel investigational prodrug of the broad-acting glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).[1] By targeting the metabolic addiction of cancer cells to glutamine, this compound presents a promising therapeutic strategy across various malignancies.[2] This guide provides a comparative analysis of this compound's activity in different cancer types, with a focus on Non-Small Cell Lung Cancer (NSCLC) with KEAP1 mutations, Lung Squamous Cell Carcinoma (LUSC), and Fibrolamellar Carcinoma (FLC). We present available preclinical data for this compound and compare it with established alternative therapies for these conditions. Detailed experimental protocols for key assays are also provided to support further research and validation.
Mechanism of Action of this compound
This compound is designed to be preferentially activated within the tumor microenvironment, where it releases its active metabolite, DON.[3] DON irreversibly inhibits multiple enzymes involved in glutamine metabolism, thereby disrupting various anabolic pathways crucial for cancer cell proliferation and survival.[3] This dual mechanism of action not only directly exerts cytotoxic effects on tumor cells but also remodels the tumor microenvironment, enhancing anti-tumor immunity by stimulating T cells, NK cells, and NKT cells, while reducing immunosuppressive cells.[3]
dot
Caption: this compound's mechanism of action.
Comparative Efficacy of this compound
KEAP1-Mutant Non-Small Cell Lung Cancer (NSCLC)
Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene are associated with poor prognosis and resistance to standard therapies in NSCLC. Preclinical studies have demonstrated that this compound has robust anti-tumor efficacy in multiple mouse and human preclinical models of KEAP1-mutant NSCLC.
| Treatment | Cancer Model | Efficacy Metric | Result | Reference |
| This compound (DRP-104) | KEAP1-mutant NSCLC (preclinical models) | Anti-tumor efficacy | Robust | |
| Standard Chemotherapy (e.g., Platinum-based) | KEAP1-mutant NSCLC | Clinical Outcome | Often refractory | |
| Immunotherapy (Checkpoint Inhibitors) | KEAP1-mutant NSCLC | Clinical Response | Often resistant |
Lung Squamous Cell Carcinoma (LUSC)
Standard first-line treatment for advanced LUSC often involves platinum-based chemotherapy.
| Treatment | Cancer Model | Efficacy Metric | Result | Reference |
| This compound (DRP-104) | Not specifically reported for LUSC, but included in broader NSCLC studies. | - | - | |
| Cisplatin + Gemcitabine | Advanced LUSC (clinical) | Overall Response Rate | Varies, often used as a standard | |
| Carboplatin + Paclitaxel | Advanced LUSC (clinical) | Overall Response Rate | Varies, often used as a standard |
Fibrolamellar Carcinoma (FLC)
FLC is a rare liver cancer that is often treated with surgical resection. For unresectable or metastatic disease, options are limited, and targeted therapies like sorafenib (B1663141) have been used. Recent research indicates that FLC tumors are dependent on glutamine metabolism, providing a strong rationale for the investigation of this compound. A clinical trial combining this compound with the immune checkpoint inhibitor durvalumab is currently underway for FLC.
| Treatment | Cancer Model | Efficacy Metric | Result | Reference |
| This compound (DRP-104) + Durvalumab | Fibrolamellar Carcinoma (clinical trial) | - | Ongoing (NCT04471415) | |
| Sorafenib | Hepatocellular Carcinoma (preclinical/clinical) | Tumor Growth Inhibition / Overall Survival | Modest | |
| Surgical Resection | Localized FLC | 5-year survival | ~50% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and/or alternative drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or the alternative drug. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
If using an insoluble formazan (B1609692) product, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
dot
Caption: Workflow for a typical MTT cell viability assay.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and/or alternative drugs formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, the alternative drug, or a vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage, subcutaneous).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, metabolomics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
dot
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
This compound demonstrates a promising and distinct mechanism of action by broadly targeting glutamine metabolism in cancer cells and modulating the tumor microenvironment. Preclinical data, particularly in the context of KEAP1-mutant NSCLC, suggests its potential to address unmet medical needs in cancers with specific metabolic vulnerabilities. While direct comparative data with standard-of-care therapies is still emerging, the ongoing clinical trials will be crucial in further cross-validating the activity of this compound across different cancer types and establishing its place in the therapeutic landscape. The experimental protocols provided in this guide offer a framework for researchers to independently evaluate and build upon the existing knowledge of this novel anti-cancer agent.
References
Safety Operating Guide
Navigating the Safe Disposal of Sirpiglenastat: A Procedural Guide
Key Regulatory Frameworks
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[5] Many states have their own, often more stringent, regulations. In 2019, the EPA enacted Subpart P of the RCRA, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities, including a ban on flushing these substances down the drain.
Step-by-Step Disposal Procedure for Sirpiglenastat
The following procedure is based on general best practices for the disposal of antineoplastic and other hazardous drugs used in a laboratory setting.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused or expired compound, solutions, contaminated personal protective equipment (PPE) such as gloves and gowns, labware (e.g., vials, pipette tips), and cleaning materials from spills, must be segregated as hazardous waste.
-
Do not mix this compound waste with other waste streams like regular trash, biohazardous waste, or non-hazardous chemical waste.
-
-
Containerization and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers. These are often color-coded (e.g., black for RCRA hazardous waste) and should be provided by your institution's Environmental Health and Safety (EHS) department.
-
The label should clearly identify the contents as "Hazardous Waste," list "this compound" as the chemical constituent, and include the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The storage area should be secure and away from general traffic to prevent accidental spills or exposure.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or no longer in use, a hazardous waste pickup request should be submitted to your institution's EHS department through their specified online portal or procedure.
-
Do not attempt to dispose of the waste through regular trash or by flushing it down the sewer.
-
-
Decontamination of Reusable Equipment:
-
Any reusable equipment that has come into contact with this compound should be decontaminated following your institution's approved procedures for hazardous drug decontamination.
-
Chemical and Physical Properties of this compound
For safe handling and in case of spills, it is essential to be aware of the chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C22H27N5O5 |
| Molecular Weight | 441.48 g/mol |
| CAS Number | 2079939-05-0 |
| Appearance | Solid |
| Purity | ≥95% |
| Storage | -20°C |
| Solubility | DMSO: Sparingly Soluble (1-10 mg/mL) |
Experimental Protocols
This compound is often dissolved in solvents like DMSO to prepare stock solutions for in vitro and in vivo experiments. When preparing solutions, it is crucial to do so within a chemical fume hood and while wearing appropriate PPE. For cell-based experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular toxicity. For animal studies, the concentration of DMSO should be kept below 10% for normal mice and below 2% for more sensitive models.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway and Experimental Workflow
This compound acts as a broad-spectrum glutamine antagonist. Upon administration, it is converted to its active form, DON, which irreversibly inhibits multiple enzymes involved in glutamine metabolism. This disruption of glutamine metabolism hinders the proliferation of rapidly growing tumor cells, leading to cell death. Additionally, by blocking glutamine metabolism, this compound may enhance the proliferation and activation of T-cells within the tumor microenvironment, further contributing to its anti-cancer effects.
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
